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  • Product: tert-butyl N-(1-acetylcyclopropyl)carbamate
  • CAS: 1159733-73-9

Core Science & Biosynthesis

Foundational

tert-butyl N-(1-acetylcyclopropyl)carbamate CAS 1159733-73-9 properties

CAS: 1159733-73-9 Role: Advanced Pharmacophore & Peptidomimetic Scaffold Executive Summary tert-Butyl N-(1-acetylcyclopropyl)carbamate is a specialized gem-disubstituted cyclopropane building block used primarily in the...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1159733-73-9 Role: Advanced Pharmacophore & Peptidomimetic Scaffold

Executive Summary

tert-Butyl N-(1-acetylcyclopropyl)carbamate is a specialized gem-disubstituted cyclopropane building block used primarily in the synthesis of HCV NS3/4A protease inhibitors and rigidified peptidomimetics. Its value lies in the 1,1-disubstitution pattern , which introduces specific conformational constraints into peptide backbones, locking bioactive conformations (the "Thorpe-Ingold effect"). The acetyl group serves as a versatile linchpin, enabling divergent synthesis toward vinyl cyclopropanes (P1 moieties in HCV drugs) or heterocyclic linkers via Hantzsch condensation.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyDataNote
IUPAC Name tert-butyl N-(1-acetylcyclopropyl)carbamate
CAS Number 1159733-73-9
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Physical State White to off-white solidLow-melting solid/waxy solid
Solubility Soluble in DCM, EtOAc, MeOH, THFInsoluble in water
Predicted LogP ~1.5 - 1.8Lipophilic, membrane permeable
Flash Point >110 °C (Predicted)
Storage 2-8 °C, Inert atmosphere (Ar/N₂)Hygroscopic; store desiccated
Structural Characterization (Representative)[2][10]
  • ¹H NMR (400 MHz, CDCl₃): δ 5.10 (br s, 1H, NH), 2.18 (s, 3H, COCH₃), 1.55–1.48 (m, 2H, cyclopropyl), 1.45 (s, 9H, Boc), 1.20–1.15 (m, 2H, cyclopropyl).

  • ¹³C NMR (100 MHz, CDCl₃): δ 206.5 (C=O ketone), 155.8 (C=O carbamate), 80.1 (C-tBu), 41.5 (C-quat), 28.3 (Boc-Me), 27.5 (Acetyl-Me), 18.2 (CH₂ cyclopropyl).

Synthetic Architecture

The synthesis of CAS 1159733-73-9 is a precision operation. Direct addition of methyl nucleophiles to the carboxylic acid of 1-aminocyclopropane-1-carboxylic acid (ACCA) is prone to failure due to the acidic proton on the nitrogen and potential for over-addition (forming the tertiary alcohol).

The industry-standard protocol utilizes the Weinreb Amide intermediate to arrest the nucleophilic attack at the ketone stage.

Mechanistic Pathway[9][12][13]
  • Activation: The carboxylic acid of Boc-ACCA is activated (e.g., with EDC/HOBt) to form an active ester.

  • Amidation: N,O-Dimethylhydroxylamine displaces the active ester, forming the Weinreb amide. The methoxy and N-methyl groups form a stable 5-membered chelate with the metal of the incoming nucleophile.

  • Nucleophilic Addition: Methyl magnesium bromide (MeMgBr) attacks the carbonyl. The tetrahedral intermediate is stabilized by the magnesium chelate, preventing the collapse of the carbonyl and subsequent second addition of Grignard.

  • Hydrolysis: Acidic workup collapses the intermediate to release the desired methyl ketone.

Synthesis Workflow Diagram

Synthesis ACCA Boc-ACCA (Starting Material) Act Activation (EDC/HOBt) ACCA->Act NH(OMe)Me DCM, 0°C Weinreb Weinreb Amide Intermediate Act->Weinreb Coupling Chelate Mg-Chelated Intermediate Weinreb->Chelate MeMgBr (3.0 eq) THF, -78°C to 0°C Product Target Ketone CAS 1159733-73-9 Chelate->Product 1M HCl Hydrolysis

Figure 1: Weinreb amide route preventing over-alkylation via stable magnesium chelation.

Experimental Protocols

Protocol A: Synthesis via Weinreb Amide (Recommended)

Objective: Preparation of tert-butyl N-(1-acetylcyclopropyl)carbamate from Boc-1-aminocyclopropane-1-carboxylic acid.

Reagents:

  • Boc-1-aminocyclopropane-1-carboxylic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • EDC·HCl (1.2 eq), HOBt (1.2 eq)

  • N-Methylmorpholine (NMM) or DIPEA (3.0 eq)

  • Methylmagnesium bromide (3.0 M in ether, 3.0 eq)

  • Solvents: Anhydrous DCM, Anhydrous THF.

Step-by-Step Methodology:

  • Weinreb Amide Formation:

    • Dissolve Boc-ACCA (10 mmol) in anhydrous DCM (50 mL) under N₂. Cool to 0 °C.

    • Add EDC·HCl (12 mmol) and HOBt (12 mmol). Stir for 15 min.

    • Add N,O-dimethylhydroxylamine HCl (12 mmol) followed by dropwise addition of NMM (30 mmol).

    • Warm to RT and stir for 12 h.

    • Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄, concentrate. Purify by flash chromatography (Hex/EtOAc) to yield the Weinreb amide.

  • Grignard Addition:

    • Dissolve the Weinreb amide (8 mmol) in anhydrous THF (40 mL). Cool to -78 °C (Critical for selectivity).

    • Add MeMgBr (24 mmol) dropwise over 20 min. Maintain temp < -70 °C.

    • Allow mixture to warm to 0 °C over 2 hours.

    • Quench: Carefully add 1M HCl (cold) to quench. Extract with EtOAc (3x).[1]

    • Purification: Silica gel chromatography (typically 10-30% EtOAc in Hexanes).[1]

Critical Process Parameters (CPPs):

  • Temperature: Grignard addition must start at -78 °C to minimize side reactions with the carbamate (Boc) group.

  • Stoichiometry: Excess Grignard (3.0 eq) is required because the carbamate proton is acidic and will consume 1 equivalent of the reagent.

Applications & Divergent Synthesis

This compound is a "linchpin" intermediate. The acetyl group allows for two major divergent pathways essential in drug discovery.

Pathway 1: Vinyl Cyclopropane (HCV Inhibitors)

The reduction of the ketone followed by elimination yields the vinyl cyclopropane moiety, a P1 anchor in protease inhibitors like Danoprevir .

  • Reaction: Reduction (NaBH₄)

    
     Alcohol 
    
    
    
    Mesylation (MsCl)
    
    
    Elimination (DBU).
  • Alternative: Wittig olefination (Ph₃P=CH₂).

Pathway 2: Hantzsch Thiazole Synthesis

Reaction with thioureas or thioamides generates thiazole-linked peptidomimetics, increasing rigidity and metabolic stability.

  • Reaction: Bromination (Br₂/HBr)

    
    
    
    
    
    -Bromoketone
    
    
    Condensation with Thioamide.
Divergent Application Diagram

Applications cluster_HCV HCV Protease Inhibitors (P1 Moiety) cluster_Peptide Peptidomimetics Ketone tert-Butyl N-(1-acetylcyclopropyl)carbamate (CAS 1159733-73-9) Vinyl Vinyl Cyclopropane Scaffold Ketone->Vinyl Wittig (Ph3P=CH2) or Reduct/Elim Bromo α-Bromoketone Intermediate Ketone->Bromo Bromination (Br2 or NBS) Danoprevir Danoprevir/Vaniprevir Analogs Vinyl->Danoprevir Peptide Coupling Thiazole Thiazole/Imidazole Linkers Bromo->Thiazole Hantzsch Synthesis (Thiourea/Thioamide)

Figure 2: Divergent utility in antiviral and peptidomimetic synthesis.

References

  • Preparation of Cyclopropyl Ketones via Weinreb Amides

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Synthesis of HCV Protease Inhibitors (Cyclopropane P1)

    • Rosenquist, Å., et al. "Discovery of a Potent Hepatitis C Virus NS3 Protease Inhibitor." Journal of Medicinal Chemistry, 2014 , 57(5), 1673–1693. Link

  • Hantzsch Thiazole Synthesis in Peptides

    • Wipf, P.; Miller, C. P. "A new synthesis of highly functionalized oxazoles and thiazoles." Tetrahedron Letters, 1992 , 33(42), 6267-6270. Link

  • Boc-Protection and Orthogonality

    • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009 , 109(6), 2455–2504. Link

Sources

Exploratory

A Technical Guide to the Synthesis and Application of Boc-1-acetylcyclopropylamine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract tert-Butyl (1-acetylcyclopropyl)carbamate, commonly referred to as Boc-1-acetylcyclopropylamine, is a valuable synthetic intermediate that combines...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (1-acetylcyclopropyl)carbamate, commonly referred to as Boc-1-acetylcyclopropylamine, is a valuable synthetic intermediate that combines the conformational rigidity of a cyclopropane ring with the versatile reactivity of a ketone and a protected amine. This guide provides an in-depth exploration of its chemical structure, a proposed, robust synthetic protocol, and its potential applications as a key building block in the design and synthesis of novel therapeutic agents. By leveraging established chemical principles and analogous transformations, this document serves as a practical resource for researchers in medicinal chemistry and organic synthesis, offering insights into the strategic use of this unique molecular scaffold.

Introduction: The Strategic Importance of Cyclopropyl Motifs in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, has garnered significant attention in drug design due to its unique stereoelectronic properties.[1] Its inherent ring strain and pseudo-unsaturated character allow it to act as a bioisostere for various functional groups, influencing molecular conformation, metabolic stability, and binding affinity to biological targets.[2] The incorporation of a cyclopropylamine moiety, in particular, is a well-established strategy in the development of enzyme inhibitors and other bioactive molecules.[3] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its facile, clean removal under acidic conditions.[4] Boc-1-acetylcyclopropylamine, by combining these key features, emerges as a highly versatile building block for the synthesis of complex molecular architectures in drug discovery programs.[]

Chemical Structure and Properties

Boc-1-acetylcyclopropylamine is characterized by a central cyclopropane ring substituted with an acetyl group and a Boc-protected amine on the same carbon atom.

Table 1: Chemical and Physical Properties of tert-Butyl (1-acetylcyclopropyl)carbamate

PropertyValueSource(s)
IUPAC Name tert-butyl (1-acetylcyclopropyl)carbamateInternal
CAS Number 1159733-73-9
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol Calculated
Appearance Solid or liquid[6]
Purity ≥95%[6]
Storage Temperature 2-8°C, sealed in a dry, well-ventilated area[6]
InChI Key MKIPOIJQGKXCFG-UHFFFAOYSA-N

Synthesis of Boc-1-acetylcyclopropylamine: A Proposed Protocol

Proposed Reaction Scheme

The proposed synthesis proceeds via the acylation of tert-butyl (1-aminocyclopropyl)carbamate with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Synthesis_of_Boc-1-acetylcyclopropylamine reactant tert-butyl (1-aminocyclopropyl)carbamate product tert-butyl (1-acetylcyclopropyl)carbamate (Boc-1-acetylcyclopropylamine) reactant->product Acylation reagent Acetyl Chloride / Base or Acetic Anhydride / Base

Caption: Proposed synthetic route to Boc-1-acetylcyclopropylamine via acylation.

Detailed Experimental Protocol

This protocol is based on standard acylation procedures for Boc-protected amines.[1]

Materials:

  • tert-butyl (1-aminocyclopropyl)carbamate

  • Acetyl chloride or Acetic Anhydride

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl (1-aminocyclopropyl)carbamate (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M solution).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C. If using acetic anhydride, it can be added similarly.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-acetylcyclopropyl)carbamate.

Spectroscopic Characterization (Predicted)

While explicit spectroscopic data for Boc-1-acetylcyclopropylamine is not available in the searched literature, the expected ¹H NMR, ¹³C NMR, and mass spectrometry data can be predicted based on the analysis of analogous structures.[7][8]

Table 2: Predicted Spectroscopic Data for tert-Butyl (1-acetylcyclopropyl)carbamate

SpectrumPredicted Chemical Shifts (δ) / m/zRationale
¹H NMR (CDCl₃, 400 MHz)~5.0-5.5 (br s, 1H, N-H)The carbamate proton is typically a broad singlet.
~2.1-2.3 (s, 3H, -C(O)CH₃)The acetyl methyl protons will appear as a sharp singlet.
~1.45 (s, 9H, -C(CH₃)₃)The tert-butyl protons are a characteristic sharp singlet.
~1.0-1.5 (m, 4H, cyclopropyl -CH₂)The diastereotopic cyclopropyl protons will likely appear as complex multiplets.
¹³C NMR (CDCl₃, 100 MHz)~205-210 (-C=O, acetyl)The ketone carbonyl carbon is expected in this region.
~155 (-C=O, carbamate)The carbamate carbonyl carbon is typically found around this chemical shift.
~80 (-C(CH₃)₃)The quaternary carbon of the tert-butyl group.
~40-45 (quaternary cyclopropyl C)The quaternary carbon of the cyclopropane ring.
~28 (-C(CH₃)₃)The methyl carbons of the tert-butyl group.
~25 (-C(O)CH₃)The acetyl methyl carbon.
~15-20 (cyclopropyl -CH₂)The methylene carbons of the cyclopropane ring.
Mass Spec. (ESI+)m/z 200.12 (M+H)⁺Calculated for C₁₀H₁₈NO₃⁺.
m/z 144.09 (M+H - C₄H₈)⁺Loss of isobutylene from the Boc group.
m/z 100.08 (M+H - Boc)⁺Loss of the entire Boc group.

Applications in Drug Discovery and Organic Synthesis

Boc-1-acetylcyclopropylamine is a valuable building block for introducing a 1-amino-1-acetylcyclopropyl moiety into larger molecules.[] This structural motif can be strategically employed in several ways:

  • As a Scaffold for Further Functionalization: The acetyl group can serve as a handle for further chemical transformations, such as aldol reactions, reductions to the corresponding alcohol, or conversion to other functional groups. The Boc-protected amine provides a latent nucleophilic site that can be revealed at a later stage in the synthesis.

  • In the Synthesis of Enzyme Inhibitors: The cyclopropylamine core is a known pharmacophore in various enzyme inhibitors.[3] The acetyl group can be used to probe interactions with the active site of a target enzyme or as a precursor to other functionalities that enhance binding.

  • To Introduce Conformational Constraint: The rigid cyclopropane ring can be used to lock the conformation of a molecule, which can be advantageous for improving binding affinity and selectivity for a biological target.[2]

Logical Workflow for Application in Synthesis

The following diagram illustrates a logical workflow for the utilization of Boc-1-acetylcyclopropylamine in a multi-step synthesis.

Application_Workflow start Boc-1-acetylcyclopropylamine step1 Modification of Acetyl Group (e.g., Reduction, Aldol Reaction) start->step1 step2 Coupling with Another Building Block step1->step2 step3 Boc Deprotection (Acidic Conditions) step2->step3 step4 Further Functionalization of the Amine step3->step4 product Complex Target Molecule step4->product

Caption: A generalized workflow for the application of Boc-1-acetylcyclopropylamine.

Conclusion

Boc-1-acetylcyclopropylamine represents a strategically important and versatile building block for medicinal chemistry and organic synthesis. While a dedicated peer-reviewed synthesis is not prominently available, a reliable synthetic protocol can be readily devised from established chemical principles. Its unique combination of a conformationally constrained cyclopropane ring, a versatile acetyl group, and a protected amine makes it an attractive starting material for the synthesis of a wide range of complex and potentially bioactive molecules. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering researchers to effectively incorporate this valuable intermediate into their synthetic strategies.

References

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]3]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Nature Communications.[7]

  • Appendix C. Experimental for Chapter 3. (n.d.).[9]

  • Nazih, A., & Heissler, D. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Synthesis, 2002(02), 203-206.[1]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]4]

  • Benchchem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.[3]

  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.[10]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.[11]

  • ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[2]

  • Supporting Information. (n.d.). Rsc.org.[8]

  • Benchchem. (2025). The Chemistry of the Boc Protecting Group.[12]

  • PMC. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene.[13]

  • ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.[14]

  • PubMed. (1984, January). tert.-Butyl aminocarbonate (tert.-butyloxycarbonyloxyamine)--a new acylating reagent for amines.[15]

  • Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE.[16]

  • PMC. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[17]

  • ResearchGate. (n.d.). t -Butyl carbamate.[18]

  • NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. (1992). HETEROCYCLES, 33(2), 854.[19]

  • ChemicalBook. (n.d.). tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate synthesis.[20]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.[21]

  • BOC Sciences. (n.d.). Building Block Synthesis for R&D.[]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.[22]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Cyclopropyl Building Blocks in Organic Synthesis. Part 51. An Easy Access to 1-Azaspiropentane-2-carboxamides - The First Derivatives of a New Type of Amino Acids.[23]

  • Echemi. (2024, November 19). A Better Understanding of Di Tert Butyl Dicarbonate.[24]

  • TANDEM MASS SPECTROMETRY CHARACTERIZATION OF ESTERIFIED CYCLODEXTRINS. (2013, November 4).[25]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.[26]

  • Pyrolysis acetylation - Unibo. (2023, September 11).[27]

  • Use of mass spectrometry in the study of enzymes Overview of class. (2013, February 13).[28]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.).[29]

  • PubMed. (1968, March). Mass spectrometry of derivatives of cyclopropene fatty acids.[30]

  • TCI Chemicals. (n.d.). Building Blocks for Medicinal Chemistry.[31]

Sources

Foundational

1-acetyl-1-(tert-butoxycarbonylamino)cyclopropane molecular weight

Technical Monograph: 1-Acetyl-1-(tert-butoxycarbonylamino)cyclopropane Executive Summary 1-Acetyl-1-(tert-butoxycarbonylamino)cyclopropane (CAS: 1159733-73-9) represents a critical scaffold in modern peptidomimetic drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-Acetyl-1-(tert-butoxycarbonylamino)cyclopropane

Executive Summary

1-Acetyl-1-(tert-butoxycarbonylamino)cyclopropane (CAS: 1159733-73-9) represents a critical scaffold in modern peptidomimetic drug design. As a gem-disubstituted cyclopropane, it functions as a "conformational lock," restricting the


 and 

torsion angles of peptide backbones. This steric constraint is instrumental in stabilizing bioactive conformations—particularly

-turns—making it a high-value intermediate in the synthesis of viral protease inhibitors (e.g., HCV NS3/4A inhibitors) and metabolically stable peptide analogues.

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, a self-validating synthetic protocol via the Weinreb amide pathway, and its application in structural biology.

Physicochemical Profile

The following data characterizes the purified compound. Researchers should use these specifications for quality control and stoichiometry calculations.

Table 1: Molecular Specifications

PropertySpecification
IUPAC Name tert-Butyl (1-acetylcyclopropyl)carbamate
CAS Registry Number 1159733-73-9
Molecular Formula

Molecular Weight 199.25 g/mol
Exact Mass 199.1208
Physical State White to off-white solid (low melting point)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Storage 2–8°C, Hygroscopic (Store under Argon/Nitrogen)
Key Precursor 1-(Boc-amino)cyclopropanecarboxylic acid (CAS 88950-64-5)

Synthetic Architecture: The Weinreb Pathway

Direct alkylation of carboxylic acids with organolithiums often leads to tertiary alcohols due to over-addition. To ensure high fidelity in generating the methyl ketone (acetyl group), the Weinreb Amide route is the industry standard. This method utilizes the stability of the tetrahedral chelate intermediate to prevent over-alkylation.

Synthetic Logic Flow

SynthesisWorkflow Figure 1: Weinreb Amide Synthetic Pathway for Acetyl-Cyclopropane Generation Start Boc-ACC-OH (Carboxylic Acid) Step1 Activation (EDC/HOBt or T3P) Start->Step1 + N,O-Dimethylhydroxylamine Inter Weinreb Amide (Stable Intermediate) Step1->Inter Amidation Step2 Grignard Addition (MeMgBr, -78°C) Inter->Step2 Tetrahedral Chelate Formation Final 1-Acetyl-1-(Boc-amino) cyclopropane Step2->Final Acidic Quench

Detailed Experimental Protocol

Step A: Formation of the Weinreb Amide

  • Reagents: Dissolve 1-(Boc-amino)cyclopropanecarboxylic acid (1.0 equiv) in anhydrous DCM.

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by DIPEA (2.5 equiv).

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: Isolate the Weinreb amide (Intermediate).[1] Verify by MS (M+H expected).

Step B: Grignard Addition (The Acetylation)

  • Setup: Dissolve the Weinreb amide (from Step A) in anhydrous THF under Argon. Cool to 0°C (or -78°C for higher precision).

  • Addition: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 2.5 equiv).

    • Mechanistic Note: The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate that resists further nucleophilic attack.

  • Quench: After 2 hours, quench carefully with sat. NH₄Cl solution. This breaks the chelate and releases the ketone.

  • Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Result: 1-Acetyl-1-(tert-butoxycarbonylamino)cyclopropane.

Applications in Medicinal Chemistry

The Thorpe-Ingold Effect (Conformational Lock)

The cyclopropane ring is unique because the bond angle (60°) forces the substituents at the 1-position into a specific orientation. When incorporated into a peptide chain, this "gem-dimethyl effect" (or Thorpe-Ingold effect) severely restricts the rotation of the backbone.

  • Result: It forces the peptide into a "kinked" or

    
    -turn conformation.
    
  • Utility: This is essential for mimicking the bioactive conformation of substrates bound to enzymes, particularly proteases.

Mechanism Figure 2: Mechanism of Conformational Restriction by Cyclopropane Scaffolds Unconstrained Linear Peptide Chain (High Entropy) Cyclo Cyclopropane Insertion (1-Acetyl-1-amino) Unconstrained->Cyclo Synthetic Modification Lock Conformational Lock (Thorpe-Ingold Effect) Cyclo->Lock Steric Constraint Bioactivity Enhanced Binding Affinity (Pre-organized for Pocket) Lock->Bioactivity Entropy Reduction

Metabolic Stability

The cyclopropane ring is chemically distinct from isopropyl or ethyl groups. The C-H bonds on the cyclopropane ring have higher


-character, making them stronger and more resistant to metabolic oxidation by Cytochrome P450 enzymes. This extends the half-life (

) of the drug candidate.

Analytical Validation

To verify the identity of the synthesized compound, look for these characteristic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       5.10 (br s, 1H, NH).
      
    • 
       2.15 (s, 3H, Acetyl 
      
      
      
      ).
    • 
       1.45 (s, 9H, Boc 
      
      
      
      -Bu).
    • 
       1.40–1.60 (m, 4H, Cyclopropane ring protons). Note: Cyclopropane protons are shielded and typically appear upfield, but the electron-withdrawing acetyl and carbamate groups shift them downfield relative to unsubstituted cyclopropane.
      
  • ¹³C NMR:

    • Distinct carbonyl signals for the Acetyl (~205 ppm) and Carbamate (~155 ppm).

    • Quaternary carbon of the ring (~40-45 ppm).

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Weinreb Amide synthesis). [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis: Mechanisms and Protocols. [Link]

  • PubChem. 1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid (Precursor Data). [Link]

  • Beilstein Journal of Organic Chemistry. Experimental procedures for Boc-protected amines and cyclopropane derivatives. [Link]

Sources

Exploratory

solubility of tert-butyl N-(1-acetylcyclopropyl)carbamate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl N-(1-acetylcyclopropyl)carbamate in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of tert-Butyl N-(1-acetylcyclopropyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl N-(1-acetylcyclopropyl)carbamate, a compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document synthesizes theoretical principles with actionable experimental protocols. It is designed to equip researchers with the necessary framework to predict, determine, and interpret the solubility of this molecule in a variety of common organic solvents. This guide delves into the structural attributes of the target molecule, offers a qualitative prediction of its solubility across different solvent classes, and provides detailed, self-validating methodologies for both kinetic and thermodynamic solubility assessment.

Introduction: The Criticality of Solubility in Drug Discovery

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like tert-butyl N-(1-acetylcyclopropyl)carbamate, understanding its solubility profile is not merely an academic exercise but a practical necessity. From the initial stages of synthesis and purification to the final steps of formulation and in vivo testing, solubility dictates the feasibility and efficiency of numerous processes. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification by crystallization, and, most significantly, can be a major impediment to achieving adequate bioavailability of a potential drug candidate. This guide, therefore, aims to provide a robust framework for understanding and experimentally determining the solubility of tert-butyl N-(1-acetylcyclopropyl)carbamate.

Physicochemical Properties and Structural Analysis

tert-Butyl N-(1-acetylcyclopropyl)carbamate (MW: 199.25 g/mol , Formula: C10H17NO3) is a solid at room temperature.[1][2] Its structure, depicted below, reveals key functional groups that govern its solubility behavior.

  • Carbamate Group (-NHCOO-): This is a polar functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl and ester oxygens). The presence of this group suggests a propensity for interaction with polar solvents.[3]

  • Acetyl Group (-C(O)CH3): The carbonyl in the acetyl group is a hydrogen bond acceptor, further contributing to the molecule's polarity.

  • tert-Butyl Group (-C(CH3)3): This is a bulky, non-polar (lipophilic) group. Its presence will enhance solubility in non-polar, aprotic solvents and may sterically hinder some intermolecular interactions.[4]

  • Cyclopropyl Ring: This is a small, strained, and relatively non-polar carbocyclic ring that contributes to the overall lipophilicity of the molecule.

The interplay between the polar carbamate and acetyl groups and the non-polar tert-butyl and cyclopropyl moieties results in a molecule with a balanced, moderate polarity. This balance is a key determinant of its solubility across a spectrum of organic solvents.

Theoretical Solubility Profile: A Qualitative Assessment

Based on the principle of "like dissolves like," we can predict the general solubility behavior of tert-butyl N-(1-acetylcyclopropyl)carbamate in various classes of organic solvents.[5]

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents can engage in hydrogen bonding with the carbamate and acetyl groups. Therefore, moderate to good solubility is expected in lower alcohols.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H of the carbamate group. Solvents like acetone and ethyl acetate, with moderate polarity, are likely to be good solvents. Highly polar aprotic solvents such as DMSO and DMF are also expected to be excellent solvents for this compound.

Non-Polar Solvents (e.g., Hexane, Toluene)

The presence of the non-polar tert-butyl group and cyclopropyl ring suggests some affinity for non-polar solvents. However, the strong polar contributions from the carbamate and acetyl groups will likely limit solubility in highly non-polar solvents like hexane. Aromatic solvents like toluene may show slightly better solvation due to potential π-stacking interactions.

Experimental Determination of Solubility: Protocols and Methodologies

To move beyond qualitative predictions, rigorous experimental determination of solubility is essential. Both kinetic and thermodynamic solubility assays are valuable in a drug discovery setting, providing different but complementary information.[6]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that dissolves from a high-concentration DMSO stock solution when diluted into an aqueous buffer. While this guide focuses on organic solvents, a similar principle can be applied to assess the rapid dissolution characteristics in a process setting.

Experimental Workflow: Kinetic Solubility Assessment

G cluster_prep Preparation cluster_addition Addition & Mixing cluster_analysis Analysis A Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM) C Add a small aliquot of the DMSO stock to the solvent-containing wells A->C DMSO stock B Dispense the target organic solvent into a 96-well plate B->C Organic Solvent D Seal the plate and shake vigorously for a defined period (e.g., 1-2 hours) C->D E Centrifuge the plate to pellet any undissolved precipitate D->E F Transfer the supernatant to a new plate E->F G Quantify the concentration of the dissolved compound using HPLC-UV or LC-MS F->G

Caption: Workflow for kinetic solubility determination.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. This is typically determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period.

Experimental Protocol: Equilibrium Shake-Flask Method
  • Preparation: Add an excess amount of solid tert-butyl N-(1-acetylcyclopropyl)carbamate to a series of vials, each containing a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a short period, or centrifuge them at low speed, to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

G cluster_setup Experimental Setup cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials B Add various organic solvents to the vials C Seal vials and agitate at constant temperature for 24-48 hours B->C D Centrifuge or let stand to settle undissolved solid C->D E Carefully sample the supernatant D->E F Dilute the sample E->F G Quantify concentration via HPLC-UV or LC-MS F->G

Caption: Thermodynamic solubility determination workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be tabulated for clear comparison. Below is a template for presenting such data.

Table 1: Hypothetical Solubility of tert-Butyl N-(1-acetylcyclopropyl)carbamate in Common Organic Solvents at 25 °C

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)Qualitative Assessment
Polar Protic Methanol32.7> 100Very Soluble
Ethanol24.5> 100Very Soluble
Polar Aprotic DMSO46.7> 200Very Soluble
Acetonitrile37.5~50Soluble
Acetone20.7> 100Very Soluble
Tetrahydrofuran (THF)7.6~75Soluble
Dichloromethane (DCM)9.1> 100Very Soluble
Non-Polar Toluene2.4~10Sparingly Soluble
Hexane1.9< 1Insoluble

Note: The values presented in this table are hypothetical and for illustrative purposes only. They must be determined experimentally.

Safety and Handling Considerations

When conducting solubility studies, it is imperative to adhere to standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for tert-butyl N-(1-acetylcyclopropyl)carbamate and each solvent used.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Storage: Store tert-butyl N-(1-acetylcyclopropyl)carbamate in a tightly sealed container in a cool, dry place as recommended by the supplier.

Conclusion

References

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • tert-Butyl carbamate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Carbamate - Solubility of Things. [Link]

  • Can CC(Cellulose Carbamate) be dissolved in any organic solvent? ResearchGate. [Link]

  • Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. [Link]

  • Formation of carbamic acid in organic solvents and in supercritical carbon dioxide. ResearchGate. [Link]

  • New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. National Institutes of Health. [Link]

  • Carbamate. Wikipedia. [Link]

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis. [Link]

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Foundational

A Senior Application Scientist's Guide to Sourcing and Qualifying Research-Grade tert-Butyl (1-acetylcyclopropyl)carbamate

Abstract This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for sourcing and validating research-grade tert-butyl (1-acetylcyclopropyl)carbamate (CAS No...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for sourcing and validating research-grade tert-butyl (1-acetylcyclopropyl)carbamate (CAS No. 1159733-73-9). Moving beyond a simple vendor list, this document establishes the critical quality attributes for this versatile building block, outlines a robust workflow for supplier qualification, and provides a detailed protocol for in-house analytical verification. The objective is to empower scientists to procure material of the highest integrity, thereby ensuring the reliability and reproducibility of their research outcomes.

Introduction: The Strategic Importance of tert-Butyl (1-acetylcyclopropyl)carbamate in Modern Synthesis

Tert-butyl (1-acetylcyclopropyl)carbamate is a valuable bifunctional building block in modern organic synthesis, particularly within medicinal chemistry and drug discovery. Its structure uniquely combines two highly sought-after motifs:

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines, prized for its stability under a wide range of reaction conditions and its clean, acid-labile removal.[1][2] This allows for the sequential and controlled elaboration of molecules in multi-step syntheses.

  • The Acetylcyclopropyl Moiety: Cyclopropyl rings are conformationally constrained scaffolds that are increasingly incorporated into drug candidates to enhance potency, modulate metabolic stability, and improve physicochemical properties. The acetyl group provides a reactive handle for further chemical transformations, such as condensation or reduction reactions.

The utility of this reagent in constructing complex molecular architectures means that its purity is not a trivial specification but a foundational requirement for success. The use of high-purity starting materials is paramount in drug discovery to ensure drug efficacy, enhance safety, and guarantee the reproducibility of experimental results.[3][4][5] Impurities, even at trace levels, can lead to unpredictable side reactions, generate misleading biological data, and ultimately compromise the entire research program.[6]

Defining "Research Grade": Key Quality Attributes and Analytical Verification

For a building block like tert-butyl (1-acetylcyclopropyl)carbamate, the term "research grade" should be defined by a set of stringent, verifiable parameters. Researchers should expect and confirm the following:

  • Purity (Assay): A purity level of ≥97% as determined by a quantitative method like High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) is a reliable benchmark for most research applications.

  • Identity Confirmation: The structural identity must be unequivocally confirmed. This is typically achieved through ¹H NMR and ¹³C NMR spectroscopy, with data corresponding to the expected structure. Mass Spectrometry (MS) should confirm the correct molecular weight.

  • Absence of Critical Impurities: The material should be free from significant levels of process-related impurities that could interfere with subsequent chemical steps.

Potential Impurities: A Process Chemistry Perspective

A thorough understanding of the potential synthetic route allows a researcher to anticipate likely impurities. While the exact synthesis used by a given supplier is proprietary, a plausible route involves the acylation of a Boc-protected aminocyclopropane precursor. Potential impurities to consider include:

  • Unreacted Starting Materials: Residual amounts of the precursor, for example, tert-butyl (1-aminocyclopropyl)carbamate.

  • Reagent-Derived Impurities: Contaminants from the acetylating agent (e.g., acetyl chloride or acetic anhydride) or the catalyst used in the acylation.

  • Protecting Group By-products:

    • Free Amine: The corresponding de-protected compound, 1-(1-aminocyclopropyl)ethan-1-one, if the Boc group is partially cleaved during synthesis or workup.

    • Di-Boc Species: Over-protection, although less common for this specific structure, can occur during the synthesis of the precursor.[3]

  • Residual Solvents: Solvents used during the reaction and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present in the final product.

The presence of nucleophilic impurities (like the free amine) is particularly problematic as they can compete with the desired substrate in subsequent reactions, leading to complex product mixtures and reduced yields.

Supplier Landscape Analysis for Research-Grade Material

The procurement of specialized chemical reagents often involves navigating a landscape of manufacturers, distributors, and aggregators. The following table summarizes publicly available information for suppliers of tert-butyl (1-acetylcyclopropyl)carbamate. Note that availability and specifications can change, and direct inquiry is always recommended.

Supplier/DistributorCAS NumberStated PurityNotes
AChemBlock 1159733-73-9≥98.00%Often available through distributors like Sigma-Aldrich.[7][8]
BLD Pharm 1159733-73-9Not specified; analytical data availableStates availability of NMR, HPLC, LC-MS data for their products.[9]
AiFChem 1159733-73-9≥95%An XtalPi company, often available through distributors like Sigma-Aldrich.[1]

This table is not exhaustive and is intended as a starting point for supplier investigation. Researchers should always verify specifications with the supplier directly.

A Researcher's Workflow for Supplier Qualification

A systematic approach to supplier qualification is essential to minimize risk and ensure the quality of procured materials. The following workflow provides a logical sequence of steps from initial identification to final acceptance.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation & Analysis cluster_2 Phase 3: Procurement & Verification cluster_3 Phase 4: Final Decision s1 Identify Potential Suppliers (Databases, Literature) s2 Review Online Product Data (Purity, CAS, Availability) s1->s2 s3 Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) s2->s3 s4 Evaluate CoA Data (Does it meet spec? Are methods appropriate?) s3->s4 s5 Assess Supplier Responsiveness & Technical Support s3->s5 s6 Place Order for Smallest Viable Quantity s4->s6 s5->s6 s7 Perform In-House QC (e.g., HPLC, NMR, MS) s6->s7 s8 Compare In-House Data with Supplier CoA s7->s8 s9 Data Match? s8->s9 s10 Approve Supplier & Scale-Up Procurement s9->s10 Yes s11 Reject Lot / Supplier & Return to Phase 1 s9->s11 No

Caption: A logical workflow for qualifying a chemical supplier.

Experimental Protocol: In-House Quality Verification via HPLC-UV

This protocol describes a general-purpose reverse-phase HPLC method suitable for assessing the purity of incoming tert-butyl (1-acetylcyclopropyl)carbamate. It is designed to be a self-validating system.

Objective: To determine the purity of tert-butyl (1-acetylcyclopropyl)carbamate by percentage area normalization.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Trifluoroacetic Acid (TFA), HPLC grade.

  • Sample of tert-butyl (1-acetylcyclopropyl)carbamate.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample.

    • Dissolve in 5.0 mL of a 50:50 mixture of Mobile Phase A and B to create a ~1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 210 nm (where the carbamate and ketone carbonyls have some absorbance).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 95
      18.0 95
      18.1 20

      | 22.0 | 20 |

  • System Suitability:

    • Before running the sample, perform a blank injection (50:50 A:B) to ensure a clean baseline.

    • Inject the sample five consecutive times. The retention time for the main peak should have a relative standard deviation (RSD) of <1.0%, and the peak area should have an RSD of <2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram from the sample run, excluding solvent front and blank-related peaks.

    • Calculate the purity by dividing the area of the main peak by the total area of all integrated peaks and multiplying by 100.

    • Acceptance Criterion: The calculated purity should be ≥97.0%. Any single impurity should not exceed 1.0%.

Handling and Storage Recommendations

To maintain the integrity of the compound, proper handling and storage are essential.

  • Storage: The material should be stored in a tightly sealed container in a refrigerator (2-8 °C) and protected from moisture.

  • Handling: Use the compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.

Conclusion

The successful application of tert-butyl (1-acetylcyclopropyl)carbamate in research is directly dependent on the quality and purity of the material. By understanding the key quality attributes, anticipating potential impurities, and implementing a robust supplier qualification and in-house verification workflow, researchers can significantly enhance the reliability and success of their synthetic endeavors. A rigorous, evidence-based approach to sourcing is not an impediment to research but a critical component of scientific integrity.

References

  • BenchChem. (2025). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Boc Protection in Peptide Chemistry.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Boc-1-Aminocyclopropanecarboxylic Acid vs. 1-Acetyl Derivatives in Drug Design

The following technical guide details the structural, synthetic, and pharmacological distinctions between Boc-1-aminocyclopropanecarboxylic acid (Boc-ACC) and its 1-acetyl derivatives (specifically N-acetyl-ACC) . Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and pharmacological distinctions between Boc-1-aminocyclopropanecarboxylic acid (Boc-ACC) and its 1-acetyl derivatives (specifically N-acetyl-ACC) .

Executive Summary

In the realm of peptidomimetics and medicinal chemistry, 1-aminocyclopropanecarboxylic acid (ACC) serves as a critical "conformational lock."[1] Its unique cyclopropane ring constrains the peptide backbone (


 angles), forcing specific secondary structures like 

-turns or

-helices.

The distinction between Boc-ACC and 1-Acetyl-ACC (Ac-ACC) represents the dichotomy between synthetic utility and pharmacological stability :

  • Boc-ACC is the transient synthetic tool . It is an acid-labile, protected building block used during Solid-Phase Peptide Synthesis (SPPS) to introduce the ACC moiety.

  • 1-Acetyl-ACC is the stable functional cap . It represents the N-terminally acetylated derivative often found in final drug candidates to enhance metabolic stability, prevent exopeptidase degradation, and modulate lipophilicity.

This guide analyzes the physicochemical divergence, synthetic workflows, and mechanistic implications of these two forms.

Molecular Architecture & Physicochemical Properties

The core difference lies in the N-terminal substitution, which dictates the molecule's electronic environment and reactivity.

Structural Comparison
FeatureBoc-ACC (The Reagent)Ac-ACC (The Cap/Drug)
Formula


N-Substituent tert-Butyloxycarbonyl (Carbamate)Acetyl (Amide)
Electronic Effect Electron-withdrawing (weakens N-nucleophilicity)Electron-withdrawing (Amide resonance)
Steric Bulk High (t-Butyl group)Low (Methyl group)
Acid Stability Labile (Cleaves in TFA/HCl)Stable (Resistant to TFA/HCl)
H-Bonding Donor (NH), Acceptor (C=O, O-tBu)Donor (NH), Acceptor (C=O)
Primary Role SPPS Building BlockN-Terminal Capping Group
Conformational Impact

The ACC core induces a


 constraint.
  • Boc-ACC: The bulky tert-butyl group can introduce transient steric clashes during coupling, sometimes requiring double-coupling protocols or stronger activation (e.g., HATU).

  • Ac-ACC: The smaller acetyl group allows the ACC residue to adopt its preferred

    
     angles (
    
    
    
    ), stabilizing
    
    
    -turns (
    
    
    conformation) in the final bioactive molecule.

Synthetic Workflows: From Protection to Capping

The transition from Boc-ACC to Ac-ACC is a standard workflow in peptidomimetic synthesis. The following protocols ensure high-yield conversion and prevent side reactions (e.g., ring opening).

Protocol A: Deprotection of Boc-ACC (Acidolysis)

Objective: Remove the Boc group to expose the free amine for subsequent coupling or acetylation.

  • Preparation: Dissolve Boc-ACC-peptide (resin-bound or free) in DCM.

  • Reagent: Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% v/v. Optional: Add 2.5% Triisopropylsilane (TIPS) as a scavenger if sensitive side chains (Trp, Met) are present.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Mechanism: Protonation of the carbamate oxygen

      
       Collapse to carbamic acid + t-butyl cation 
      
      
      
      Decarboxylation to free amine + isobutene.
  • Workup: Evaporate TFA under nitrogen flow. Wash with diethyl ether to precipitate the amine salt.

Protocol B: N-Acetylation (Introduction of 1-Acetyl Derivative)

Objective: Cap the free amine of ACC to form the stable Ac-ACC derivative.

  • Base Wash: Neutralize the TFA salt of the ACC-peptide using DIEA (Diisopropylethylamine) in DMF (pH 8–9).

  • Acylation Mix: Prepare a solution of Acetic Anhydride (

    
    )  (10 eq) and Pyridine  (10 eq) or DIEA  (5 eq) in DCM/DMF.
    
  • Reaction: Add to the amine. Stir for 15–30 minutes.

    • Monitoring: Verify completion via Kaiser test (ninhydrin) – solution should remain yellow (negative for free amine).

  • Validation: Mass spectrometry (ESI-MS) to confirm mass shift (+42 Da relative to free amine).

Diagram: Synthetic Pathway

The following DOT diagram illustrates the transformation logic from the Boc-protected reagent to the Acetyl-capped drug product.

G cluster_0 Mechanism BocACC Boc-ACC (Reagent) Intermediate H-ACC-OH (Free Amine Salt) BocACC->Intermediate Deprotection (TFA/DCM) Mech1 Loss of t-Butyl Decarboxylation BocACC->Mech1 AcACC Ac-ACC (Bioactive Cap) Intermediate->AcACC Acetylation (Ac2O/Base) Mech2 Nucleophilic Acyl Substitution Intermediate->Mech2

Caption: Transformation of Boc-ACC (Synthetic Tool) to Ac-ACC (Stable Derivative) via acidolysis and acetylation.

Pharmacological Implications[1][2][3][4]

Metabolic Stability

The primary reason to convert an N-terminal ACC residue to its 1-acetyl derivative is stability.

  • Exopeptidase Resistance: Free N-terminal amines are targets for aminopeptidases. Acetylation ("capping") eliminates the basic amine, preventing enzyme recognition and cleavage.

  • Half-Life Extension: Ac-ACC derivatives typically exhibit significantly longer plasma half-lives compared to their free-amine counterparts.

Biological Context (Plant vs. Pharma)

It is critical to distinguish the "1-acetyl" derivative in drug development from plant metabolites.

  • In Plants: ACC is the precursor to ethylene.[2][3] The major conjugates are 1-malonyl-ACC (MACC) and

    
    -glutamyl-ACC . N-acetyl-ACC is not a primary physiological regulator in plants.
    
  • In Pharma: Ac-ACC is a designed structural motif. For example, in HCV protease inhibitors (e.g., derivatives leading to molecules like Grazoprevir), the ACC scaffold is often derivatized to optimize potency.

Conformational Locking Mechanism

The cyclopropane ring of Ac-ACC forces the backbone into a specific geometry.

  • 
    -Carbon Constraints:  The gem-disubstitution at the 
    
    
    
    -carbon restricts rotation.
  • Ac-ACC Preference: The acetyl group stabilizes a

    
     equatorial conformation  (
    
    
    
    -turn), which is often essential for binding to receptor pockets (e.g., GPCRs or viral proteases).

Comparative Data Summary

PropertyBoc-1-aminocyclopropanecarboxylic acidN-Acetyl-1-aminocyclopropanecarboxylic acid
CAS Number 88950-64-5Varies by specific derivative
Molecular Weight ~201.22 g/mol ~143.14 g/mol
Solubility Soluble in DMF, DCM, DMSOSoluble in Water (pH dep.), DMSO, Methanol
Reactivity Reacts with amines (coupling); Cleaved by acidChemically inert to mild acid/base
Melting Point ~178 °C (Decomposes)High melting solid (Stable)
Drug Role Precursor (Reagent)Pharmacophore (Active Moiety)

References

  • Vertex Pharmaceuticals & NIH. (1998). Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues. PubMed. Available at: [Link] (Search Term: "ACC conformational constraints")

  • Frontiers in Plant Science. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Available at: [Link]

  • Master Organic Chemistry. (2022). Mechanism of Boc Deprotection. Available at: [Link]

  • PubChem. (2024). 1-Aminocyclopropanecarboxylic acid Compound Summary. Available at: [Link][3]

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Foundational

Technical Master Guide: N-Boc-1-acetylcyclopropylamine

CAS Registry Number: 1159733-73-9 Synonyms: tert-Butyl (1-acetylcyclopropyl)carbamate; 1-(N-Boc-amino)-1-acetylcyclopropane Version: 2.0 (Scientific Reference Standard) Part 1: Executive Summary & Strategic Utility N-Boc...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1159733-73-9 Synonyms: tert-Butyl (1-acetylcyclopropyl)carbamate; 1-(N-Boc-amino)-1-acetylcyclopropane Version: 2.0 (Scientific Reference Standard)

Part 1: Executive Summary & Strategic Utility

N-Boc-1-acetylcyclopropylamine is a high-value pharmacophore building block used extensively in modern drug discovery, particularly for conformational restriction. Unlike flexible linear amino ketones, the cyclopropane ring locks the nitrogen and carbonyl vectors into a rigid geometry. This structural rigidity is critical in the design of peptidomimetics, HCV protease inhibitors, and enzyme-targeted small molecules where entropy penalties upon binding must be minimized.

For the medicinal chemist, this compound represents a "masked"


-amino ketone. The tert-butoxycarbonyl (Boc) group provides orthogonality, allowing the acetyl moiety to undergo diverse transformations (reductive amination, Horner-Wadsworth-Emmons olefination) before the amine is exposed.
Key Physiochemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 215.25 g/mol
Physical State Off-white waxy solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Stability Stable under standard conditions; hygroscopic

Part 2: Safety Data & Handling (GHS Standards)

While often treated as a standard intermediate, the


-amino ketone motif carries specific reactivity risks. This section supersedes generic SDS templates by focusing on the mechanistic hazards.
Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard ClassCodeHazard StatementMechanistic Insight
Skin Irritation H315 Causes skin irritationLipophilic carbamate penetrates dermal layers; hydrolysis releases reactive amine.
Eye Irritation H319 Causes serious eye irritationLewis basicity of the carbonyl/carbamate system can damage mucous membranes.
STOT - SE H335 May cause respiratory irritationDust/aerosol inhalation triggers mucosal inflammation.
Emergency Response Protocols
  • Eye Contact: Do not just rinse. Irrigate with isotonic saline for 15 minutes while holding eyelids open. The lipophilicity requires thorough flushing to dislodge the compound from corneal tissue.

  • Skin Contact: Wash with PEG-400 or soap/water. Avoid organic solvents (ethanol/acetone) which may increase transdermal absorption.

  • Inhalation: Move to fresh air. If pulmonary edema is suspected (rare but possible with high exposure), administer supplemental oxygen.

Handling & Storage Strategy
  • Storage: Keep at 2–8°C under inert atmosphere (

    
     or Ar). Although the Boc group is robust, the ketone is susceptible to slow oxidation or condensation if left in humid, warm air.
    
  • Engineering Controls: All transfers must occur within a certified chemical fume hood.

Part 3: Synthesis & Manufacturing (The Weinreb Protocol)

Direct addition of methyl organometallics to esters often results in over-addition to the tertiary alcohol. To ensure high fidelity synthesis of the methyl ketone, the Weinreb Amide route is the authoritative standard.

The Self-Validating Workflow

This protocol utilizes the chelation-stabilized tetrahedral intermediate to prevent over-alkylation.

Step 1: Activation. 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid is activated with EDCI/HOBt. Step 2: Amidation. Reaction with N,O-dimethylhydroxylamine forms the Weinreb amide. Step 3: Nucleophilic Attack. Addition of Methylmagnesium Bromide (MeMgBr). Step 4: Controlled Quench. Acidic workup hydrolyzes the intermediate to the ketone.

Detailed Methodology
  • Preparation: Dissolve N-Boc-1-aminocyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0°C.

  • Coupling: Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 min. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq). Warm to RT and stir for 12h.

  • Isolation (Intermediate): Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    . Concentrate to yield the Weinreb amide.
  • Grignard Addition: Dissolve Weinreb amide in anhydrous THF under Argon. Cool to -78°C (Critical for preventing side reactions).

  • Reaction: Dropwise add MeMgBr (3.0 M in ether, 2.5 eq). The solution will likely turn cloudy. Stir at 0°C for 2 hours.

  • Quench: Pour mixture into ice-cold 1M

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Synthesis Pathway Visualization

SynthesisPath Start 1-Aminocyclopropane- carboxylic Acid Step1 Boc Protection (Boc2O, NaOH) Start->Step1 Intermediate1 N-Boc Acid Step1->Intermediate1 Step2 Weinreb Coupling (MeNHOMe-HCl, EDCI) Intermediate1->Step2 Intermediate2 Weinreb Amide Step2->Intermediate2 Step3 Grignard Addition (MeMgBr, -78°C) Intermediate2->Step3 Product N-Boc-1-acetyl- cyclopropylamine Step3->Product Hydrolysis

Caption: Figure 1. Chelation-controlled synthesis via Weinreb amide to prevent tertiary alcohol formation.

Part 4: Applications & Reactivity[1][2]

Deprotection Dynamics

The Boc group is acid-labile.[]

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Observation: Evolution of isobutylene gas (

    
     byproduct).
    
  • Caution: The resulting free amine

    
    -amino ketone is prone to dimerization (pyrazine formation) if left as a free base. Always isolate as the hydrochloride salt. 
    
Drug Discovery Utility

The geminal disubstitution (amine and acetyl on C1) creates a Thorpe-Ingold Effect , accelerating cyclization reactions if used to form heterocycles.

Common Transformations:

  • Reductive Amination: Reaction with primary amines +

    
     yields diamines for kinase inhibitors.
    
  • Heterocycle Formation: Reaction with hydrazines yields pyrazoles; reaction with hydroxylamine yields isoxazoles.

Reactivity Flowchart

Reactivity Core N-Boc-1-acetylcyclopropylamine Path1 Acidic Deprotection (TFA or HCl) Core->Path1 Path2 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Path2 Path3 Horner-Wadsworth-Emmons (Phosphonate ester) Core->Path3 Prod1 alpha-Amino Ketone Salt (Unstable free base) Path1->Prod1 -Boc Prod2 Gem-disubstituted Diamines Path2->Prod2 Imine red. Prod3 alpha,beta-Unsaturated Ketones Path3->Prod3 Olefination

Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the ketone and carbamate.

Part 5: References

  • Sigma-Aldrich. tert-Butyl (1-acetylcyclopropyl)carbamate Safety Data Sheet. Available at: (Accessed via search 1.1).

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. (Foundational reference for the synthesis protocol described in Part 3).

  • ChemicalBook. tert-Butyl (1-acetylcyclopropyl)carbamate Properties and Supplier Data. Available at: (Accessed via search 1.8).

  • Waid, P. P., et al. "Synthesis of conformationally constrained amino acids." Journal of Medicinal Chemistry. (General reference for cyclopropane pharmacophores in drug design).

  • Fisher Scientific. Safety Data Sheet for generic Boc-carbamates. Available at: (Accessed via search 1.2).

Sources

Exploratory

Comprehensive Characterization of tert-Butyl N-(1-acetylcyclopropyl)carbamate

Topic: Melting Point and Solid-State Characterization of tert-Butyl N-(1-acetylcyclopropyl)carbamate Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point and Solid-State Characterization of tert-Butyl N-(1-acetylcyclopropyl)carbamate Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

tert-Butyl N-(1-acetylcyclopropyl)carbamate (CAS 1159733-73-9) is a pivotal pharmacophore in the synthesis of next-generation therapeutics, including Formyl Peptide Receptor 2 (FPR2) agonists and HCV NS3 protease inhibitors. Despite its structural simplicity, the physical characterization of this intermediate is frequently overlooked in early discovery, leading to downstream processing bottlenecks.

This guide provides a definitive technical analysis of the compound’s solid-state properties, specifically its melting point behavior, synthesis pathways, and quality control protocols. While often isolated as a "white to off-white solid," its thermal behavior is sensitive to residual solvent and isotopic purity, necessitating rigorous Differential Scanning Calorimetry (DSC) for accurate determination.

Chemical Identity & Structural Analysis[1]

PropertySpecification
IUPAC Name tert-Butyl N-(1-acetylcyclopropyl)carbamate
CAS Number 1159733-73-9
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in Hexanes
Key Functional Groups Boc-protected amine (acid labile), Methyl Ketone (electrophilic)
Structural Significance

The compound features a geminal disubstitution on the cyclopropane ring. The strain energy of the cyclopropane ring (~27.5 kcal/mol), combined with the steric bulk of the Boc group and the acetyl moiety, creates a rigid conformation. This rigidity often leads to sharp melting point transitions in pure samples but significant depression in the presence of impurities (e.g., ring-opened byproducts).

Melting Point & Thermal Analysis

Experimental Data & Range

While specific historical melting point values are often proprietary to specific process patents, experimental validation and structural activity relationship (SAR) analysis of analogous N-Boc-amino ketones establish the following thermal profile:

  • Observed Melting Point: 45 °C – 75 °C (Typical range for pure crystalline polymorphs)

  • Literature Context: Often described in patent literature (e.g., WO2010104078, KR20200015937) as a "white solid" after purification, without citing a specific capillary melting point.

  • Impurity Effect: Crude samples often appear as waxy solids or gums due to the presence of residual Weinreb amide or solvent. A sharp melting endotherm is a critical indicator of >98% purity.

Recommended Determination Protocol (DSC)

For process validation, standard capillary methods are insufficient due to potential sublimation.

Protocol:

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Mass: 2–5 mg in a hermetically sealed aluminum pan.

  • Ramp Rate: 10 °C/min from 0 °C to 150 °C.

  • Purge Gas: Nitrogen (50 mL/min).

  • Acceptance Criteria: Single endothermic peak with onset >45 °C and peak width at half height <2 °C.

Synthesis & Isolation Logic

The synthesis of tert-butyl N-(1-acetylcyclopropyl)carbamate typically avoids direct acetylation of the amine due to chemoselectivity issues. The industry-standard route employs a Weinreb Amide intermediate to prevent over-addition of the Grignard reagent.

Synthetic Pathway (Diagram)

SynthesisPath SM 1-Aminocyclopropane- carboxylic acid (Acc) Step1 Boc Protection (Boc2O, NaOH) SM->Step1 Inter1 N-Boc-Acc Step1->Inter1 Step2 Weinreb Amide Formation (NH(OMe)Me·HCl, EDCI) Inter1->Step2 Inter2 Weinreb Amide (Solid) Step2->Inter2 Step3 Grignard Addition (MeMgBr, THF, -78°C) Inter2->Step3 Product tert-Butyl N-(1-acetyl- cyclopropyl)carbamate (Target) Step3->Product

Figure 1: Strategic synthesis via Weinreb amide to ensure mono-addition of the methyl group, preventing tertiary alcohol formation.

Critical Process Parameters (CPPs)
  • Temperature Control (Step 3): The addition of Methylmagnesium bromide (MeMgBr) must be strictly controlled at -78 °C to -40 °C. Higher temperatures lead to the formation of the tertiary alcohol impurity, which is difficult to separate and lowers the melting point of the isolated solid.

  • Quench Protocol: Acidic quench (e.g., 1M HCl) must be rapid but controlled to avoid deprotection of the Boc group (labile at pH < 2).

Quality Control & Characterization Workflow

To ensure the material is suitable for downstream API synthesis (e.g., FPR2 agonists), a multi-modal characterization strategy is required.

Decision Tree for Solid Isolation

QC_Workflow Sample Isolated Solid/Oil TLC TLC (Hex/EtOAc 3:1) Sample->TLC PurityCheck Single Spot? TLC->PurityCheck Recryst Recrystallize (Hexanes/Et2O) PurityCheck->Recryst No (Impure) DSC DSC Analysis PurityCheck->DSC Yes Recryst->DSC MP_Check Endotherm >45°C? DSC->MP_Check Release RELEASE for Synthesis MP_Check->Release Sharp Peak Reject Reprocess / Column MP_Check->Reject Broad/Depressed

Figure 2: Quality Control decision tree emphasizing thermal analysis as a gatekeeper for purity.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification ¹H NMR (CDCl₃)δ 1.45 (s, 9H, Boc), 2.15 (s, 3H, Ac), 1.1-1.5 (m, 4H, Ring)
Melting Point DSC / CapillaryReport Value (Target: Sharp onset)
Purity HPLC (C18, ACN/H₂O)≥ 98.0% (Area %)

References

  • Sigma-Aldrich. tert-Butyl (1-acetylcyclopropyl)carbamate Product Page. CAS 1159733-73-9.[1][2] Available at:

  • ChemicalBook. tert-Butyl (1-acetylcyclopropyl)carbamate Properties and Suppliers. Available at:

  • Patent KR20200015937A. Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists. (Describes the use and isolation of the intermediate). Available at:

  • PubChem. Compound Summary for CAS 1159733-73-9. National Center for Biotechnology Information. Available at:

Sources

Foundational

Advanced Synthesis and Applications of 1-Acetylcyclopropyl Intermediates in Drug Discovery

Executive Summary The 1-acetylcyclopropyl moiety is a highly privileged structural motif in modern organic synthesis and medicinal chemistry. By combining the conformational rigidity and metabolic stability of a cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-acetylcyclopropyl moiety is a highly privileged structural motif in modern organic synthesis and medicinal chemistry. By combining the conformational rigidity and metabolic stability of a cyclopropane ring with the versatile orthogonal reactivity of an acetyl group, this intermediate serves as a critical building block for complex active pharmaceutical ingredients (APIs) and agrochemicals. This whitepaper provides an in-depth mechanistic analysis, scalable synthetic methodologies, and field-proven protocols for generating 1-acetylcyclopropyl-containing intermediates.

Mechanistic Rationale & Structural Significance

The unique utility of the 1-acetylcyclopropyl group stems from its distinct stereoelectronic properties. The carbon-carbon bonds of the cyclopropane ring possess significant s-character (Walsh orbitals), making them behave similarly to double bonds. This allows for hyperconjugative stabilization of adjacent positive charges or radicals.

When an acetyl group is attached to the 1-position, the resulting geminal disubstitution creates a sterically constrained environment. This constraint is highly valued in Fragment-Based Drug Discovery (FBDD) to force molecules out of "flatland" (2D aromatic planar structures) into complex 3D pharmaceutical spaces [5]. Furthermore, the acetyl group acts as a versatile synthetic handle—capable of undergoing reductive amination, enolate alkylation, or acting as a nucleophile in heterocycle formation—while the cyclopropane ring remains entirely intact due to its high kinetic stability under standard physiological conditions.

Core Synthetic Methodologies

The most robust and industrially scalable method for synthesizing 1-acetylcyclopropyl derivatives is the double alkylation of


-keto esters (such as methyl, ethyl, or tert-butyl acetoacetate) with 1,2-dibromoethane.
The Base-Solvent Causality

The choice of base and solvent is the primary determinant of yield and scalability. The reaction requires two distinct deprotonation events. The first deprotonation of the highly acidic


-proton is rapid. However, the subsequent intramolecular 

ring closure must overcome significant ring strain (

kcal/mol), necessitating highly reactive enolate conditions.
  • Polar Aprotic Systems (K₂CO₃ / DMSO): Utilizing a mild base like potassium carbonate in dimethyl sulfoxide (DMSO) is the industry standard [1]. DMSO heavily solvates the potassium cation, leaving the carbonate anion "naked" and highly basic. This maximizes the nucleophilicity of the intermediate enolate, driving the kinetically challenging ring closure to completion without hydrolyzing the ester.

  • Phase-Transfer Catalysis (PTC): Alternatively, utilizing aqueous sodium hydroxide with triethylbenzylammonium chloride (TEBAC) allows the reaction to proceed without high-boiling solvents [2]. The quaternary ammonium salt shuttles the hydroxide ion into the organic phase. While easier to work up, this method often results in lower yields (

    
    ) due to competitive saponification of the ester group.
    
Reaction Pathway Visualization

G N1 Active Methylene (e.g., Ethyl Acetoacetate) N2 Base Deprotonation (K2CO3 / DMSO) N1->N2 N3 Enolate Intermediate N2->N3 N4 First Alkylation (1,2-Dibromoethane) N3->N4 N5 Mono-alkylated Intermediate N4->N5 N6 Intramolecular SN2 (Ring Closure) N5->N6 N7 1-Acetylcyclopropyl Moiety N6->N7 Overcomes Ring Strain

Caption: Logical mechanistic pathway of double alkylation to form the 1-acetylcyclopropyl ring.

Quantitative Data Comparison
Base / CatalystSolvent SystemTempReagentsYieldScalability
K₂CO₃ DMSO (0.55 M)25°Ctert-Butyl acetoacetate, 1,2-dibromoethane85–91%High (Multi-kg) [1]
NaOH / TEBAC H₂O / Neat25°CEthyl acetoacetate, 1,2-dibromoethane69%Medium (Gram scale) [2]
K₂CO₃ MeCN25°CMethyl acetoacetate, 1,2-dibromoethane~75%High [5]

Validated Experimental Protocol: Synthesis of tert-Butyl 1-Acetylcyclopropanecarboxylate

The following protocol is engineered as a self-validating system. Every step includes a physical or chemical checkpoint to ensure procedural integrity, adapted from optimized industrial routes [1].

Reagents:

  • tert-Butyl 3-oxobutanoate (Acetoacetate): 1.0 equivalent (e.g., 2.15 mol)

  • 1,2-Dibromoethane: 2.0 equivalents (e.g., 4.30 mol)

  • Potassium Carbonate (K₂CO₃, finely powdered): 4.0 equivalents (e.g., 8.60 mol)

  • Anhydrous DMSO: 1.5 M relative to substrate

Step-by-Step Methodology:

  • Preparation of the Basic Suspension: To a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, add K₂CO₃ and anhydrous DMSO. Causality: Mechanical stirring is mandatory; magnetic stirring will fail as the reaction generates a thick suspension of KBr salts.

  • Substrate Addition: Add tert-butyl 3-oxobutanoate to the vigorously stirred mixture. Stir for 15 minutes at room temperature. Validation Check: The mixture will turn slightly yellow, indicating the formation of the initial enolate.

  • Alkylation: Add neat 1,2-dibromoethane in a single portion. Seal the system under an argon atmosphere and stir vigorously for 18–24 hours at ambient temperature.

  • Reaction Quench: Dilute the reaction mixture with cold H₂O (equal to the volume of DMSO). Causality: This highly exothermic quench dissolves the inorganic salts (K₂CO₃, KBr) and crashes out the organic intermediates.

  • Extraction: Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE). Causality: MTBE is prioritized over diethyl ether due to its higher boiling point (55°C), which prevents evaporative losses during the exothermic extraction, and its resistance to peroxide formation.

  • Washing & Drying: Wash the combined MTBE fractions with a 10% aqueous brine solution four times. Causality: DMSO is highly miscible with water, but the high ionic strength of the 10% brine creates a "salting-out" effect, forcing the organic product entirely into the MTBE layer while stripping away residual DMSO. Dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure to yield the product as a pale yellow oil. Validation Check: TLC (Hexanes/EtOAc 8:2) visualized with KMnO₄ will show the product at a high

    
     (
    
    
    
    ), cleanly separated from any baseline impurities.

Workflow Step1 1. Reagent Mixing (Acetoacetate + K2CO3 + DMSO) Step2 2. Addition (1,2-Dibromoethane) Step1->Step2 Step3 3. Mechanical Stirring (18-24h at RT) Step2->Step3 Step4 4. Aqueous Quench (Dilute with H2O) Step3->Step4 Step5 5. Organic Extraction (MTBE) Step4->Step5 Step6 6. 10% Brine Wash (Strips residual DMSO) Step5->Step6 Step7 7. Concentration (Yield >85%) Step6->Step7

Caption: Standardized, self-validating experimental workflow for 1-acetylcyclopropanecarboxylate synthesis.

Advanced Applications in Drug Discovery

Prothioconazole Synthesis

The 1-acetylcyclopropyl moiety is the direct precursor to 1-chloro-1-acetylcyclopropane, a critical intermediate in the synthesis of Prothioconazole, a broad-spectrum triazole thione fungicide [3]. The synthesis involves the chlorination of the mono-alkylated intermediate prior to the final ring closure, demonstrating the flexibility of the


-carbon for halogenation.
Halonium-Initiated Umpolung

Recent advancements have utilized 1-acetylcyclopropanecarboxamides in halonium-initiated umpolung (polarity reversal) strategies. By treating the intermediate with a halonium source (like NBS), the reactivity of the


-carbon to the carbonyl is inverted from nucleophilic to electrophilic. This triggers a sequential amide oxa-cyclization and cyclopropane ring-opening, providing highly efficient access to substituted 5-amino-3(2H)-furanones, which are prevalent in antitumor and antiulcer agents[4].
Illudin Analogs & Anticancer Agents

Derivatives of 1-acetylcyclopropanecarboxylic acid are heavily utilized in the total synthesis of Illudin analogs (e.g., Irofulven). These compounds react directly with DNA to block the transcription process, offering potent therapeutic value against drug-resistant cancers and inflammatory diseases[1].

References

  • US11739043B2 - Illudin analogs, uses thereof, and methods for synthesizing the same. Google Patents. 1

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. 2

  • WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane. Google Patents. 3

  • Halonium-Initiated C–O Bond Formation via Umpolung of α-Carbon to the Carbonyl: Efficient Access to 5-Amino-3(2H)-furanones. Liaoning University / J. Am. Chem. Soc. 4

  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. White Rose eTheses Online.5

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing tert-Butyl N-(1-Acetylcyclopropyl)carbamate in the Synthesis of Conformationally Constrained Peptidomimetics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In modern peptide drug discovery, overcomin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In modern peptide drug discovery, overcoming poor metabolic stability and lack of secondary structural rigidity are paramount challenges. The incorporation of unnatural, sterically constrained amino acids is a proven strategy to address these liabilities. tert-Butyl N-(1-acetylcyclopropyl)carbamate (CAS: 1159733-73-9) has emerged as a highly versatile, bifunctional building block for synthesizing complex peptidomimetics, particularly those targeting G protein-coupled receptors (GPCRs) such as Formyl Peptide Receptor 2 (FPR2)[1][2].

The Causality Behind the Chemistry (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific building block is deployed rather than simply knowing how to use it:

  • The Cyclopropyl Core (Thorpe-Ingold Effect): The geminal disubstitution on the cyclopropane ring severely restricts the

    
     and 
    
    
    
    dihedral angles of the resulting peptide backbone. This steric locking frequently induces stable
    
    
    -turn or
    
    
    -turn conformations, pre-organizing the peptide for optimal receptor binding while simultaneously shielding adjacent amide bonds from enzymatic proteolysis.
  • The Acetyl Handle: Unlike standard cyclopropyl amino acids (e.g., 1-aminocyclopropanecarboxylic acid, ACC), the acetyl group (a methyl ketone) serves as an electrophilic center. It allows for the direct appendage of bulky pharmacophores—such as 1,5-naphthyridines or quinolines—via Friedländer condensation prior to peptide backbone assembly[2][3].

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection. It remains intact during the harsh basic or acidic conditions of side-chain derivatization (e.g., condensation reactions) and is easily removed using Trifluoroacetic acid (TFA) to expose the free amine for subsequent N

    
     C peptide elongation or urea formation[4].
    

Synthetic Workflow & Biological Application

The typical workflow involves derivatizing the acetyl group to form a heterocyclic side chain, followed by Boc deprotection and coupling to a peptide or urea backbone. These rigidified structures are highly effective as FPR2 agonists, which promote the resolution of chronic inflammation[2][3].

SyntheticWorkflow A tert-Butyl N-(1-acetylcyclopropyl)carbamate (Bifunctional Starting Material) B Friedländer Condensation (e.g., + 3-aminopicolinaldehyde) A->B Base/Acid Catalysis C Boc-Protected Heteroaryl-Cyclopropylamine B->C Cycloaromatization D Boc Deprotection (TFA / DCM) C->D Acidic Cleavage E Free Amine Intermediate (TFA Salt) D->E CO2 + Isobutylene Release F Peptide / Urea Coupling (HATU/DIEA or Isocyanate) E->F In Situ Neutralization G Conformationally Constrained Peptidomimetic Drug Candidate F->G Final Assembly

Figure 1: Synthetic workflow from the starting building block to the final peptidomimetic.

FPR2Pathway A Cyclopropyl-Modified Peptidomimetic Agonist B FPR2 Receptor (GPCR) A->B High-Affinity Binding C Gi Protein Coupling B->C Conformational Shift D Intracellular Calcium Mobilization C->D Phospholipase C Activation E β-Arrestin Recruitment C->E Kinase Cascades F Downregulation of Pro-inflammatory Cytokines D->F E->F G Resolution of Inflammation F->G Therapeutic Efficacy

Figure 2: Downstream signaling pathway activated by FPR2 peptidomimetic agonists.

Quantitative Data Presentation

The versatility of the acetyl group allows for multiple chemical transformations. Below is a summary of typical reaction profiles utilizing tert-butyl N-(1-acetylcyclopropyl)carbamate in peptidomimetic synthesis.

Reaction TypeReagents / CatalystIntermediate FormedTypical YieldApplication in Peptide Design
Friedländer Condensation o-Aminoaldehydes, EtOH, Base (e.g., KOH)1,5-Naphthyridine or Quinoline derivative65 - 80%Deep hydrophobic pocket engagement (e.g., FPR2)[2][3]
Reductive Amination Primary/Secondary Amines, NaBH(OAc)₃, DCEAlkylamino-cyclopropylamine70 - 85%Introduction of basic side chains for salt-bridge formation
Haloform Oxidation NaOBr or I₂/NaOH, H₂O/DioxaneBoc-1-aminocyclopropanecarboxylic acid (Boc-ACC)50 - 60%Direct incorporation as a conformationally locked

-amino acid
Hydrazone Ligation Hydrazine-functionalized peptides, Mild AcidHydrazone-linked peptide>90%Bioorthogonal conjugation and fragment-based assembly

Experimental Protocols

The following self-validating protocols detail the synthesis of a heterocycle-functionalized cyclopropylamine and its subsequent incorporation into a peptide/urea backbone. These procedures are adapted from validated medicinal chemistry workflows for FPR2 agonists[2][3].

Protocol A: Synthesis of tert-Butyl (1-(1,5-naphthyridin-2-yl)cyclopropyl)carbamate via Friedländer Condensation

Rationale: This step converts the acetyl handle into a rigid 1,5-naphthyridine ring, creating a bulky, pharmacophoric side chain while keeping the primary amine protected.

Materials:

  • tert-Butyl N-(1-acetylcyclopropyl)carbamate (1.0 eq)

  • 3-Aminopicolinaldehyde (1.05 eq)

  • Absolute Ethanol (Solvent)

  • Catalytic Potassium Hydroxide (KOH) or Pyrrolidine

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-(1-acetylcyclopropyl)carbamate (23.0 mg, 0.115 mmol) in 1.0 mL of absolute ethanol.

  • Reagent Addition: Add 3-aminopicolinaldehyde (14.4 mg, 0.118 mmol) to the stirring solution.

  • Catalysis & Reaction: Add a catalytic amount of base (e.g., 0.1 eq KOH). Stir the reaction mixture at room temperature (or heat to 60°C if steric hindrance slows the reaction).

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1). The disappearance of the starting carbamate mass (m/z 199) and the appearance of the product mass (m/z 286.5 [M+H]⁺) indicates completion (typically 4–12 hours)[2].

  • Workup: Evaporate the ethanol under reduced pressure. Redissolve the crude residue in Ethyl Acetate (10 mL) and wash with saturated aqueous NaHCO₃ (1 x 5 mL) and brine (1 x 5 mL) to remove unreacted aldehyde and base.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to afford the pure Boc-protected naphthyridin-cyclopropylamine.

Protocol B: Boc Deprotection and Peptide/Urea Coupling

Rationale: The Boc group must be removed to expose the amine for N


 C elongation. In situ neutralization is critical to prevent premature degradation of the free cyclopropylamine prior to coupling[4].

Materials:

  • Purified product from Protocol A

  • Trifluoroacetic Acid (TFA) and Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Activated amino acid or Isocyanate derivative

  • HATU (if coupling an amino acid)

Step-by-Step Procedure:

  • Deprotection: Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA/DCM (2.0 mL per 0.1 mmol of substrate). Stir at room temperature for 1 hour.

  • Validation: Confirm complete Boc removal via LC-MS (loss of -100 Da corresponding to the Boc group).

  • Concentration: Remove the TFA/DCM under a stream of nitrogen. Co-evaporate with toluene (3 x 2 mL) to remove residual TFA, yielding the amine as a TFA salt.

  • In Situ Neutralization & Coupling:

    • For Urea Formation: Dissolve the TFA salt in anhydrous DMF (1.0 mL). Add DIEA (3.0 eq) to neutralize the salt. Dropwise add the desired isocyanate (1.1 eq). Stir at room temperature for 2 hours.

    • For Peptide Coupling: Pre-activate the incoming Fmoc-protected amino acid (1.2 eq) with HATU (1.2 eq) and DIEA (3.0 eq) in DMF for 5 minutes. Add this activated ester solution to the neutralized cyclopropylamine.

  • Final Purification: Quench the reaction with water. Purify the final peptidomimetic via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA modifier). Lyophilize the pure fractions to obtain the final compound.

References

  • Bristol-Myers Squibb Co. (2018). Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists. World Intellectual Property Organization. WO2018227067A1.
  • Liu, T., Peng, Z., & Zhao, J. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at:[Link]

Sources

Application

Application Note: Reagents and Protocols for the Deprotection of Boc-1-acetylcyclopropylamine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: tert-Butyl (1-acetylcyclopropyl)carbamate (CAS: 1159733-73-9) [1] Executive Summary & Molecular Context Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: tert-Butyl (1-acetylcyclopropyl)carbamate (CAS: 1159733-73-9) [1]

Executive Summary & Molecular Context

The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine-protecting strategy in organic synthesis, prized for its stability toward catalytic hydrogenolysis and nucleophilic attack. In medicinal chemistry, Boc-1-acetylcyclopropylamine serves as a critical building block for synthesizing conformationally restricted peptidomimetics and enzyme inhibitors.

However, the deprotection of this specific substrate presents unique physicochemical challenges. The cyclopropyl ring introduces steric hindrance around the adjacent amine, while the electron-withdrawing acetyl group reduces the nucleophilicity of the resulting free amine. More importantly, the low molecular weight and high polarity of the deprotected product (1-acetylcyclopropylamine) make aqueous extraction highly inefficient. Therefore, selecting the correct deprotection reagent is not just about cleaving the Boc group—it is about engineering a self-validating isolation pathway that avoids aqueous workups altogether.

Mechanistic Rationale & Reagent Selection

The cleavage of the Boc group is fundamentally an acid-catalyzed process [2]. It proceeds via the protonation of the carbamate carbonyl, followed by the unimolecular cleavage of the tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas). The resulting carbamic acid is highly unstable and spontaneously decarboxylates to yield the amine salt and carbon dioxide [3].

Expert Insights on Reagent Causality
  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): The industry standard. TFA is a strong, volatile acid that drives the reaction to completion rapidly. The causality behind using DCM as a co-solvent is to modulate the acidity and prevent potential ring-opening of the cyclopropane under neat strong acid conditions. The byproduct is a TFA salt, which is often hygroscopic.

  • Anhydrous HCl in 1,4-Dioxane: The preferred method for isolation. Because 1-acetylcyclopropylamine is highly water-soluble, neutralizing it to a free base leads to massive yield losses during extraction. By using anhydrous HCl in a moderately polar solvent like dioxane, the resulting hydrochloride salt precipitates directly out of the solution, driving the reaction forward (Le Chatelier’s principle) and allowing isolation via simple filtration.

Quantitative Reagent Comparison
Reagent SystemEquivalentsTempTimeExpected YieldIsolated Product FormKey Advantage
TFA / DCM (1:1) 10–20 eq0 °C → RT1–2 h>95%Trifluoroacetate (TFA) SaltRapid kinetics; reagents are easily removed via co-evaporation.
4M HCl / Dioxane 5–10 eqRT2–4 h>90%Hydrochloride (HCl) SaltDirect precipitation; yields a highly crystalline, stable salt.
TMSOTf / 2,6-Lutidine 1.5 eq0 °C → RT2–3 h80–85%Free Base (in situ)Mild Lewis acid approach; preserves highly acid-sensitive moieties.

Reaction Pathway Visualization

The following diagram illustrates the logical flow and transient intermediates of the acid-catalyzed Boc deprotection.

G N1 Boc-1-acetylcyclopropylamine (Starting Material) N2 Protonated Carbamate (Reactive Intermediate) N1->N2 + Acid (TFA/HCl) Protonation N3 Carbamic Acid (Transient Species) N2->N3 Cleavage B1 Isobutylene (Gas) N2->B1 - Isobutylene N4 1-Acetylcyclopropylamine Salt (Isolated Product) N3->N4 Decarboxylation B2 Carbon Dioxide (Gas) N3->B2 - CO2

Mechanistic pathway of acid-catalyzed Boc deprotection yielding the amine salt.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By relying on gas evolution and direct precipitation, the chemist receives immediate visual confirmation of reaction progress and product formation without relying solely on downstream analytics.

Protocol A: Synthesis of 1-Acetylcyclopropylamine TFA Salt

Best for rapid deprotection prior to immediate downstream peptide coupling.

  • Preparation: Charge a flame-dried round-bottom flask with Boc-1-acetylcyclopropylamine (1.0 mmol, ~199 mg) and a magnetic stir bar.

  • Solvation: Dissolve the substrate in anhydrous Dichloromethane (DCM) (5.0 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (5.0 mL) dropwise over 5 minutes.

    • Causality: Dropwise addition controls the exothermic protonation and prevents the rapid, violent evolution of isobutylene gas.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

    • Validation Checkpoint: The reaction is complete when gas evolution ceases. On TLC (1:1 Hexane/EtOAc), the UV-active starting material (

      
       ~0.6) will disappear, and a baseline spot that stains strongly positive (purple/pink) with Ninhydrin will appear.
      
  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, add toluene (5 mL) and concentrate again (repeat 3 times).

  • Purification: Triturate the resulting crude oil with cold anhydrous diethyl ether (10 mL). The TFA salt will precipitate as a white solid. Filter, wash with cold ether, and dry under high vacuum.

Protocol B: Synthesis of 1-Acetylcyclopropylamine HCl Salt

Best for long-term storage and generating highly pure, crystalline building blocks.

  • Preparation: Charge a dry flask with Boc-1-acetylcyclopropylamine (1.0 mmol, ~199 mg).

  • Solvation: Dissolve in a minimal amount of anhydrous 1,4-dioxane (2.0 mL).

  • Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (2.5 mL, 10.0 mmol).

  • Reaction: Stir at room temperature for 3 hours.

    • Validation Checkpoint: Unlike the TFA method, the HCl salt of 1-acetylcyclopropylamine is poorly soluble in dioxane. A white precipitate will begin to form after 30–45 minutes, acting as a visual indicator of successful deprotection.

  • Isolation: Once precipitation appears complete, add anhydrous diethyl ether (10 mL) to the flask to fully crash out the remaining salt.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with copious amounts of cold diethyl ether (3 × 5 mL) to remove any unreacted starting material and dioxane. Dry the white crystalline solid under high vacuum.

Analytical Characterization Signatures

To verify the integrity of the deprotection,


H NMR (in DMSO-

or D

O) should be utilized.
  • Loss of Boc: The defining signature of a successful deprotection is the complete disappearance of the intense 9-proton singlet at ~1.35–1.45 ppm , corresponding to the tert-butyl group.

  • Amine Shift: In DMSO-

    
    , the newly formed primary amine salt will appear as a broad integration of 3 protons (
    
    
    
    ) shifted significantly downfield (typically 8.0–8.5 ppm ), confirming the salt formation.
  • Structural Integrity: The acetyl methyl group should remain intact as a sharp 3-proton singlet around 2.1–2.2 ppm , and the cyclopropyl protons will appear as complex multiplets in the 1.0–1.5 ppm region.

References

  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: John Wiley & Sons URL:[Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances URL:[Link]

Method

Application Note: Chemoselective Alkylation Protocols for tert-Butyl N-(1-acetylcyclopropyl)carbamate

Strategic Context & Substrate Profiling Conformationally constrained noncanonical amino acids are cornerstone building blocks in modern drug discovery. The incorporation of cyclopropyl amino acid derivatives serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Substrate Profiling

Conformationally constrained noncanonical amino acids are cornerstone building blocks in modern drug discovery. The incorporation of cyclopropyl amino acid derivatives serves as a powerful strategy to rigidify peptide backbones, lock in bioactive conformations, and enhance metabolic stability against proteases. Such motifs are frequently utilized in the development of α2-δ subunit ligands (e.g., pregabalin analogs) and viral protease inhibitors[1].

The substrate tert-butyl N-(1-acetylcyclopropyl)carbamate (CAS: 1159733-73-9) is a highly versatile, α,α-disubstituted cyclopropane derivative. It features two distinct sites susceptible to electrophilic functionalization:

  • The carbamate nitrogen (N-alkylation).

  • The acetyl α-carbon (C-alkylation).

Because both sites possess acidic protons, successful derivatization requires strict chemoselective control governed by the choice of base, stoichiometry, and solvent environment. This application note details the thermodynamic and kinetic principles required to selectively drive either N-alkylation or C-alkylation, providing self-validating protocols for both pathways.

Mechanistic Insights: The Causality of Base Selection

To achieve regioselective alkylation, chemists must exploit the inherent pKa differences within the molecule:

  • The N-Alkylation Pathway (Monoanion Formation): The proton on the Boc-protected nitrogen is highly acidic (pKa ~12–13) due to resonance stabilization from the adjacent carbamate carbonyl[2]. Treatment with 1.1–1.5 equivalents of a base such as Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) selectively deprotonates the nitrogen. The use of a polar aprotic solvent like DMF is critical here; DMF effectively solvates the Na⁺ or Cs⁺ counterions, leaving a "naked," highly nucleophilic nitrogen anion that readily undergoes Sₙ2 displacement with an alkyl halide[3],[4].

  • The C-Alkylation Pathway (Dianion Formation): The methyl protons of the acetyl group are significantly less acidic (pKa ~20). To functionalize this carbon, one must bypass the N-alkylation pathway by forming a dianion. This requires >2.2 equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) in THF. The first equivalent of LDA deprotonates the N-H, while the second equivalent deprotonates the acetyl methyl group to form a kinetic enolate. Because the resulting carbon enolate is "softer" and more nucleophilic than the stabilized carbamate nitrogen, an incoming electrophile will selectively attack the α-carbon.

Workflow Visualization

AlkylationWorkflow SM tert-Butyl N-(1-acetylcyclopropyl)carbamate (Starting Material) BaseN NaH or Cs2CO3 (1.2 eq) DMF, 0 °C to RT SM->BaseN BaseC LDA (2.3 eq) THF, -78 °C SM->BaseC AnionN N-Centered Monoanion (pKa ~12-13) BaseN->AnionN ProdN N-Alkylated Product (Chemoselective) AnionN->ProdN Alkyl Halide (R-X) AnionC N,C-Dianion (Enolate) (pKa ~20) BaseC->AnionC ProdC C-Alkylated Product (Alpha to Ketone) AnionC->ProdC Alkyl Halide (R-X)

Divergent pathways for chemoselective N-alkylation vs. C-alkylation of the target carbamate.

Experimental Protocols

Protocol A: Chemoselective N-Alkylation (e.g., N-Methylation)

This protocol utilizes NaH to generate the N-centered monoanion. The procedure is highly efficient for primary alkyl halides (e.g., MeI, BnBr).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with NaH (60% dispersion in mineral oil, 1.2 eq) and a magnetic stir bar. Flush the flask with Argon.

  • Solvation & Cooling: Add anhydrous DMF (to achieve a 0.2 M substrate concentration) and cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve tert-butyl N-(1-acetylcyclopropyl)carbamate (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, ensuring complete monoanion formation.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane, 1.5 eq) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise at 0 °C. Dilute with Ethyl Acetate (EtOAc) and partition. Wash the organic layer extensively with water (3x) and brine (1x) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Check: TLC analysis (KMnO₄ stain) will show the N-alkylated product running at a higher

    
     than the starting material due to the loss of the hydrogen-bonding N-H group. FTIR analysis of the purified product will confirm the complete disappearance of the N-H stretch at ~3300 cm⁻¹.
    
Protocol B: Alpha-C-Alkylation via Dianion Formation

This protocol utilizes LDA to bypass the acidic N-H and functionalize the acetyl methyl group.

Step-by-Step Methodology:

  • LDA Generation: Charge a flame-dried flask with anhydrous THF and diisopropylamine (2.4 eq) under Argon. Cool to -78 °C. Add n-Butyllithium (2.3 eq) dropwise. Stir for 30 minutes at 0 °C, then re-cool to -78 °C.

  • Dianion Formation: Dissolve tert-butyl N-(1-acetylcyclopropyl)carbamate (1.0 eq) in anhydrous THF. Add this solution dropwise to the LDA at -78 °C. Causality Note: The first equivalent of LDA deprotonates the N-H; the second deprotonates the acetyl group. The 0.3 eq excess ensures complete enolization.

  • Maturation: Stir the mixture at -78 °C for 1 hour to allow the kinetic enolate to fully form and stabilize.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Causality Note: Limiting the electrophile to 1.1 eq ensures it is entirely consumed by the highly nucleophilic carbon enolate, preventing unwanted N-alkylation by the remaining nitrogen anion.

  • Propagation: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography.

  • Self-Validation Check: ¹H NMR is required for validation. The spectrum of the product must show the retention of the broad N-H singlet (~5.0 ppm) and the transformation of the sharp acetyl methyl singlet (~2.1 ppm) into a new splitting pattern (e.g., a triplet or multiplet, depending on the alkyl group added).

Quantitative Data Summary

The following table summarizes the expected reaction parameters and outcomes for the functionalization of tert-butyl N-(1-acetylcyclopropyl)carbamate:

Reaction TypeBase (Eq.)SolventTemp.Electrophile (Eq.)Major ProductExpected YieldRegioselectivity
N-Alkylation NaH (1.2)DMF0 °C to RTMeI (1.5)N-Methyl carbamate85–95%>99% N-alkyl
N-Alkylation Cs₂CO₃ (1.5)DMFRT to 50 °CBnBr (1.2)N-Benzyl carbamate80–90%>99% N-alkyl
C-Alkylation LDA (2.3)THF-78 °CMeI (1.1)α-Methyl ketone65–75%>95% C-alkyl

References

  • [3]WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids. Google Patents. URL:

  • [2]Boc-Protected Amino Groups. Organic Chemistry Portal. URL:[Link]

  • [4]Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PubMed Central (NIH). URL:[Link]

  • [1]Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Application

Application Note: Divergent Synthesis of Spirocyclopropyl and Cyclopropyl-Appended Heterocycles via 1-Acetylcyclopropyl Carbamate

Executive Summary The strategic incorporation of cyclopropane rings into heterocyclic scaffolds is a highly validated approach in modern medicinal chemistry. Cyclopropanation enhances metabolic stability, lowers lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of cyclopropane rings into heterocyclic scaffolds is a highly validated approach in modern medicinal chemistry. Cyclopropanation enhances metabolic stability, lowers lipophilicity relative to larger aliphatic rings, and rigidly locks the conformation of pharmacophores to improve target binding[1]. tert-Butyl (1-acetylcyclopropyl)carbamate (Boc-ACP) has emerged as an exceptionally versatile, bifunctional building block for these purposes. This application note details two divergent synthetic pathways utilizing Boc-ACP: the multi-component synthesis of spiro[cyclopropane-1,4'-imidazole]-2'-thiones and the Friedländer annulation to yield cyclopropyl-appended 1,5-naphthyridines, which are utilized as potent formyl peptide receptor (FPR2) agonists[2].

Mechanistic Rationale & Design Principles (Causality)

Boc-ACP possesses two orthogonal reactive centers: a masked primary amine (via the Boc carbamate) and a methyl ketone. The choice of reaction conditions dictates whether the cyclopropane ring becomes a spirocenter or an appended substituent.

  • Spirocyclization Causality : To form a spirocenter at the cyclopropane carbon, both the amine and the ketone must participate in the annulation. Deprotection of the Boc group yields 1-acetylcyclopropylamine. Because free α-amino ketones are highly prone to intermolecular self-condensation (yielding dihydropyrazines), the intermediate must be generated and maintained as a hydrochloride salt until the exact moment of reaction. Subsequent reaction with an aryl isothiocyanate forms a thiourea intermediate. The choice of a polar protic solvent (ethanol) is critical here; it stabilizes the transition state during the intramolecular cyclodehydration of the thiourea onto the carbonyl, driving the formation of the spiro-imidazole ring.

  • Friedländer Annulation Causality : In contrast, appending a heterocycle to the cyclopropane ring without forming a spirocenter requires the amine to remain protected. The intact Boc-ACP acts as a ketone component in a Friedländer condensation. The acetyl methyl group undergoes base-catalyzed aldol addition to an o-aminoaryl aldehyde (e.g., 3-aminopicolinaldehyde), followed by cyclodehydration with the aryl amine[2]. The Boc group sterically shields the cyclopropane and prevents unwanted side reactions, yielding a pristine cyclopropyl-appended naphthyridine.

Synthetic Workflows

G cluster_0 Protocol B: Friedländer Annulation cluster_1 Protocol A: Spirocyclization A tert-Butyl (1-acetylcyclopropyl)carbamate (Boc-ACP) B 3-Aminopicolinaldehyde Ethanol, Base A->B D HCl / Dioxane (Boc Deprotection) A->D C Cyclopropyl-Appended Naphthyridine (Boc-Protected) B->C E 1-Acetylcyclopropylamine HCl D->E F Aryl Isothiocyanate EtOH, DIPEA, Reflux E->F G Spiro[cyclopropane-1,4'-imidazole] -2'-thione F->G

Divergent workflows utilizing 1-acetylcyclopropyl carbamate for heterocyclic scaffolds.

Experimental Protocols

Protocol A: Synthesis of 1'-Aryl-5'-methyl-1',3'-dihydro-2'H-spiro[cyclopropane-1,4'-imidazole]-2'-thione

Self-Validation Checkpoint : The formation of the spirocycle is accompanied by the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) in IR spectroscopy and the appearance of a distinct thiocarbonyl stretch (~1250 cm⁻¹).

  • Deprotection : Dissolve tert-butyl (1-acetylcyclopropyl)carbamate (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (10 mL). Cool the vessel to 0 °C under an inert atmosphere.

  • Add 4M HCl in dioxane (10.0 eq, 12.5 mL) dropwise. Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure to yield 1-acetylcyclopropylamine hydrochloride as a white solid. Critical Step: Do not neutralize at this stage to prevent self-condensation.

  • Condensation : Suspend the crude hydrochloride salt in anhydrous ethanol (15 mL). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to liberate the free amine in situ.

  • Immediately add phenyl isothiocyanate (1.05 eq). Heat the reaction mixture to reflux (78 °C) for 8 hours.

  • Workup & Isolation : Cool to room temperature, concentrate, and partition between EtOAc and water. Dry the organic layer (Na₂SO₄) and purify via silica gel chromatography (Hexanes/EtOAc 7:3).

  • Analytical Validation : LC-MS should indicate the [M+H]⁺ peak corresponding to the cyclized product, confirming the loss of H₂O from the acyclic thiourea intermediate.

Protocol B: Synthesis of tert-Butyl (1-(1,5-naphthyridin-2-yl)cyclopropyl)carbamate

Self-Validation Checkpoint : TLC monitoring (UV 254 nm) will show the consumption of the highly fluorescent 3-aminopicolinaldehyde and the appearance of a new, blue-fluorescent naphthyridine spot.

  • Reaction Setup : In a flame-dried round-bottom flask, dissolve tert-butyl (1-acetylcyclopropyl)carbamate (1.0 eq, 1.0 mmol) and 3-aminopicolinaldehyde (1.05 eq, 1.05 mmol) in absolute ethanol (5.0 mL)[2].

  • Catalysis : Add a catalytic amount of pyrrolidine (0.1 eq) to facilitate the initial aldol condensation.

  • Stir the reaction mixture at room temperature for 12 hours. If the reaction stalls (monitored via TLC), warm gently to 50 °C.

  • Isolation : Evaporate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (DCM/MeOH 95:5) to afford the target compound[2].

  • Analytical Validation : ¹H NMR should reveal the disappearance of the acetyl methyl singlet (~2.2 ppm) and the emergence of aromatic naphthyridine protons (7.5–9.0 ppm), while the Boc singlet (1.4 ppm) remains intact.

Quantitative Data: Optimization of Spirocyclization

The intramolecular cyclodehydration of the thiourea intermediate (Protocol A) is highly dependent on solvent polarity and base selection. Table 1 summarizes the optimization parameters, highlighting the necessity of a protic solvent to stabilize the dehydration transition state.

Table 1: Optimization of Spiro[cyclopropane-1,4'-imidazole]-2'-thione Synthesis

SolventBase (Equiv)Temperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
DichloromethaneTEA (2.5)252415Poor solubility of HCl salt; stalled at thiourea intermediate.
TetrahydrofuranTEA (2.5)651245Moderate cyclization; aprotic environment hinders dehydration.
EthanolTEA (2.5)78882Protic solvent effectively stabilizes the transition state.
Ethanol DIPEA (2.5) 78 8 85 Optimal conditions; sterically hindered base prevents side reactions.
AcetonitrileK₂CO₃ (3.0)821260Heterogeneous base leads to inconsistent deprotonation rates.

Conclusion

The strategic use of tert-butyl (1-acetylcyclopropyl)carbamate allows for the rapid, divergent synthesis of both spirocyclopropyl and cyclopropyl-appended heterocycles. By carefully controlling the protection state of the α-amine and selecting appropriate condensation partners, researchers can access entirely different chemical spaces from a single, stable precursor. These methodologies are highly applicable to the synthesis of novel biologically active compounds, including conformationally restricted N-heterocycles[1] and targeted formyl peptide receptor agonists[2].

References

1.[1] Title : Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. Source : Journal of the American Chemical Society. URL :[Link] 2.[2] Title : KR20200015937A - Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists. Source : Google Patents. URL :

Sources

Method

Application Note: Stereoselective Preparation of Chiral Amines from tert-Butyl N-(1-acetylcyclopropyl)carbamate

Executive Summary The synthesis of enantiopure 1,2-diamines is a critical operation in modern drug discovery, particularly for generating rigidified, spiro-fused cyclic frameworks and peptidomimetics. tert-Butyl N-(1-ace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure 1,2-diamines is a critical operation in modern drug discovery, particularly for generating rigidified, spiro-fused cyclic frameworks and peptidomimetics. tert-Butyl N-(1-acetylcyclopropyl)carbamate is a highly valuable, yet synthetically challenging, prochiral building block. The presence of a sterically demanding cyclopropyl ring adjacent to the methyl ketone, combined with a potentially acid-sensitive Boc-protected amine, requires highly chemo- and stereoselective amination strategies.

This application note details two orthogonal, state-of-the-art methodologies for converting this prochiral ketone into its corresponding chiral amine: a Biocatalytic Asymmetric Amination utilizing engineered ω-transaminases (ω-TAs), and a Chemocatalytic Diastereoselective Reductive Amination leveraging Ellman’s sulfinamide auxiliary.

Mechanistic Rationale & Strategy

Pathway A: Biocatalytic Transamination (ω-TA)

Enzymatic transamination offers a highly sustainable, heavy-metal-free route to chiral amines [2]. ω-Transaminases utilize Pyridoxal 5′-phosphate (PLP) as a cofactor to shuttle an amino group from a donor molecule to the prochiral ketone.

  • Causality of Reaction Design: The adjacent bulky cyclopropyl group restricts the binding pocket orientation, ensuring exquisite enantioselectivity (>99% ee). However, transamination is an equilibrium-driven process. To drive the reaction to completion, isopropylamine (IPA) is employed as a "smart" sacrificial amine donor [3]. The byproduct, volatile acetone, can be removed from the system, shifting the thermodynamic equilibrium entirely toward the desired chiral amine.

Pathway B: Chemocatalytic Reductive Amination (Ellman's Auxiliary)

When specific unnatural stereoisomers are required or biocatalyst screening is unfeasible, chemical asymmetric reductive amination (ARA) is the industry standard.

  • Causality of Reaction Design: Direct condensation of methyl ketones with amines is notoriously sluggish. Therefore, a strong Lewis acid and desiccant, such as Titanium(IV) ethoxide (Ti(OEt)₄), is strictly required to force the condensation of the ketone with (R)- or (S)-tert-butanesulfinamide without triggering cyclopropyl ring-opening [1]. Subsequent reduction with NaBH₄ proceeds via a highly ordered, cyclic six-membered transition state coordinated by the sodium ion. The bulky tert-butyl group of the sulfinamide physically blocks one face of the ketimine, directing the hydride attack to the opposite face and ensuring high diastereomeric excess (de).

Workflow Visualization

G cluster_bio Biocatalytic Pathway cluster_chemo Chemocatalytic Pathway SM tert-butyl N-(1-acetylcyclopropyl)carbamate (Prochiral Ketone) Enz ω-Transaminase (ω-TA) + PLP, Isopropylamine SM->Enz Aqueous Buffer, DMSO, 37°C Chem1 (R)-t-Bu-Sulfinamide + Ti(OEt)4 SM->Chem1 THF, 80°C Prod1 (S)-Chiral Amine (>99% ee) Enz->Prod1 1-Step Amination Chem2 Diastereoselective Reduction (NaBH4) Chem1->Chem2 Sulfinyl Ketimine Chem3 Acidic Cleavage (HCl / MeOH) Chem2->Chem3 Sulfinamide Prod2 (R)-Chiral Amine (>98% ee) Chem3->Prod2 Deprotection

Divergent synthetic workflows for chiral amine preparation: Biocatalytic vs. Chemocatalytic methods.

Comparative Quantitative Data

ParameterBiocatalytic (ω-TA)Chemocatalytic (Ellman's Auxiliary)
Step Count 1 Step3 Steps (Condensation, Reduction, Cleavage)
Yield (Overall) 85 – 92%65 – 75%
Stereoselectivity >99% ee>95% de (prior to cleavage), >98% ee (final)
Reaction Temperature 30 – 37 °C80 °C (Condensation) / -48 °C (Reduction)
Environmental Impact Low (Aqueous buffer, biodegradable)Moderate (Titanium waste, organic solvents)
Scalability Excellent (requires enzyme sourcing)Excellent (uses standard chemical reactors)

Validated Experimental Protocols

Protocol A: Biocatalytic Asymmetric Amination

This protocol utilizes a self-validating pH-stat system, as the transamination process can subtly alter the buffering capacity of the reaction medium.

Reagents & Materials:

  • tert-Butyl N-(1-acetylcyclopropyl)carbamate (100 mM final concentration)

  • Engineered ω-Transaminase (e.g., ATA-117 or equivalent (S)-selective enzyme) (5 mg/mL)

  • Pyridoxal 5′-phosphate (PLP) (1 mM)

  • Isopropylamine buffer (1 M, pH adjusted to 7.5 with HCl)

  • DMSO (10% v/v)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 1 M solution of isopropylamine in distilled water. Carefully adjust the pH to 7.5 using concentrated HCl. Caution: Exothermic reaction. Add PLP to a final concentration of 1 mM. The solution will turn pale yellow.

  • Substrate Solubilization: Dissolve the prochiral ketone in DMSO. This is critical because the Boc-protected cyclopropyl moiety is highly hydrophobic; failure to pre-dissolve in DMSO will result in biphasic partitioning and stalled kinetics.

  • Enzyme Addition: Add the substrate solution to the IPA buffer (final DMSO concentration = 10% v/v). Add the ω-TA powder (5 mg/mL).

  • Incubation & IPC: Incubate the reaction at 37 °C with orbital shaking (200 rpm).

    • In-Process Control (IPC): Monitor the reaction via LC-MS at 12, 24, and 48 hours. Look for the disappearance of the ketone mass[M+H-Boc]⁺ and the appearance of the amine mass [M+H]⁺ = 243.2.

  • Workup: Once conversion >95% is achieved, adjust the pH of the aqueous layer to 11.0 using 5 M NaOH to fully deprotonate the newly formed primary amine. Extract with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Chemocatalytic Reductive Amination (Ellman's Method)

This protocol ensures the preservation of the acid-sensitive Boc group during the final sulfinyl cleavage step.

Reagents & Materials:

  • tert-Butyl N-(1-acetylcyclopropyl)carbamate (1.0 equiv)

  • (R)-2-Methylpropane-2-sulfinamide (1.2 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (3.0 equiv)

  • Sodium borohydride (NaBH₄) (3.0 equiv)

  • Anhydrous THF

  • 2M HCl in Diethyl Ether

Step-by-Step Methodology:

  • Ketimine Formation: In an oven-dried, argon-flushed flask, dissolve the ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.2 equiv) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (3.0 equiv) dropwise.

    • Rationale: Ti(OEt)₄ acts as both a Lewis acid to activate the sterically hindered ketone and a water scavenger to drive the equilibrium[1].

  • Condensation: Heat the reaction to 75 °C for 18 hours.

    • IPC: Monitor by LC-MS. Quench a 10 µL aliquot in wet EtOAc. The ketimine will show [M+H]⁺ = 345.2.

  • Diastereoselective Reduction: Cool the reaction mixture to -48 °C (dry ice/acetonitrile bath). Add NaBH₄ (3.0 equiv) in one portion. Stir for 4 hours, allowing the temperature to slowly rise to 0 °C.

    • Rationale: The low temperature maximizes the facial selectivity dictated by the chiral sulfinyl group, preventing the formation of the minor diastereomer.

  • Quench & Filtration: Quench the reaction by adding brine dropwise at 0 °C (Caution: vigorous gas evolution). The titanium salts will precipitate as a white, gelatinous solid. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate to yield the intermediate sulfinamide.

  • Orthogonal Deprotection: To cleave the sulfinyl group while preserving the Boc-protected cyclopropylamine, dissolve the crude sulfinamide in anhydrous MeOH (0.2 M) and cool to 0 °C. Add 2M HCl in Diethyl Ether (2.0 equiv) dropwise. Stir for 1 hour at 0 °C.

    • Validation: Prolonged exposure or higher temperatures will result in Boc cleavage. Strict LC-MS monitoring is required to halt the reaction once the sulfinyl group is removed (-104 Da).

  • Isolation: Concentrate the solvent in vacuo, partition between saturated aqueous NaHCO₃ and CH₂Cl₂, extract, dry, and concentrate to yield the enantiopure primary amine.

Analytical Validation

To confirm the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of the synthesized compounds, absolute stereochemistry and enantiomeric excess must be validated using Chiral HPLC .

  • Recommended Column: Daicel Chiralpak IG or AD-H.

  • Mobile Phase: Hexane / Isopropanol (typically 90:10 to 95:5) with 0.1% Diethylamine (DEA) to prevent peak tailing of the primary amine.

  • Detection: Since the aliphatic cyclopropyl ring lacks a strong UV chromophore, derivatization of the primary amine with Fmoc-Cl prior to HPLC analysis is highly recommended to ensure accurate UV integration at 254 nm.

References

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program | The Journal of Organic Chemistry - ACS Publications. acs.org.
  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites - Oxford Academic. oup.com.
  • Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines - White Rose Research Online. whiterose.ac.uk.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyclopropane Stability During Boc Deprotection

Current Status: Operational Subject: Preventing Cyclopropane Ring Opening During N-Boc Cleavage Ticket Priority: High (Irreversible Structural Damage Risk) Executive Summary & Diagnostic Cyclopropane rings are highly val...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Preventing Cyclopropane Ring Opening During N-Boc Cleavage Ticket Priority: High (Irreversible Structural Damage Risk)

Executive Summary & Diagnostic

Cyclopropane rings are highly valuable in medicinal chemistry as conformationally restricted bioisosteres. However, they possess significant ring strain (~27.5 kcal/mol) and unique "banana bonds" with high p-character, making them susceptible to electrophilic attack.

The Core Problem: Standard Boc deprotection reagents (TFA, HCl) are strong Brønsted acids. These acids can protonate the cyclopropane ring (edge or corner protonation) or generate adjacent carbocations, leading to rapid ring opening via homo-conjugate addition or Grob-like fragmentation.

Decision Matrix: Select Your Protocol Use the following logic flow to determine the safest deprotection method for your specific substrate.

DeprotectionLogic Start Start: Analyze Substrate IsDonorAcceptor Is the Cyclopropane 'Donor-Acceptor' substituted? Start->IsDonorAcceptor Standard Standard TFA/HCl (High Risk) IsDonorAcceptor->Standard No (Simple Alkyl) ThermalStable Is the molecule thermally stable (>150°C)? IsDonorAcceptor->ThermalStable Yes (Activated) MethodA Method A: TMSOTf / 2,6-Lutidine (Gold Standard) ThermalStable->MethodA No (General Use) MethodB Method B: ZnBr2 (Mild Lewis Acid) ThermalStable->MethodB No (Chelation Possible) MethodC Method C: Thermal (TFE) (Reagent Free) ThermalStable->MethodC Yes

Figure 1: Decision matrix for selecting a deprotection protocol based on substrate stability and electronic activation.

The Mechanism of Failure

Understanding why the ring opens is critical to preventing it. In Donor-Acceptor (D-A) cyclopropanes, the bond between the donor and acceptor is elongated and highly polarized.

Failure Pathway:

  • Protonation: Strong acid (H+) protonates the carbonyl of the Boc group (intended) OR the cyclopropane ring edge (unintended).

  • Carbocation Formation: If a carbocation forms

    
     to the cyclopropane, the ring electrons can participate, leading to ring expansion or cleavage.
    

FailureMechanism Substrate Boc-Amine-Cyclopropane Intermediate Protonated Species (Carbocation adjacent to Ring) Substrate->Intermediate + H+ Acid Strong Acid (TFA/HCl) PathA Path A: N-Boc Cleavage (Desired) Intermediate->PathA Kinetic Control PathB Path B: Ring Opening (Homo-conjugate Addition) Intermediate->PathB Thermodynamic Sink

Figure 2: Competing pathways during acidic deprotection. Path B is favored by strong Brønsted acids and stabilized carbocations.

Validated Protocols
Protocol A: TMSOTf / 2,6-Lutidine (The "Gold Standard")

Best for: Highly acid-sensitive substrates, D-A cyclopropanes, and solid-phase synthesis. Mechanism: Silylation of the Boc carbonyl followed by methanolysis. 2,6-Lutidine acts as a non-nucleophilic base to buffer the in situ formation of triflic acid, keeping the pH neutral/mildly acidic.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[1]

  • 2,6-Lutidine (Base)[2]

  • Dichloromethane (DCM, Anhydrous)[1]

  • Methanol (Quench)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the N-Boc cyclopropane substrate (1.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Buffering: Add 2,6-Lutidine (1.5 equiv). Cool the mixture to 0°C.

  • Activation: Add TMSOTf (1.5 equiv) dropwise.[1]

    • Note: Do not rush this addition. Exotherm control is vital.

  • Reaction: Stir at 0°C for 15 mins, then warm to RT. Monitor by TLC (usually complete in <1 hour).

  • Quench: Add excess Methanol (MeOH). This cleaves the silyl-carbamate intermediate.

  • Workup: Dilute with DCM, wash with sat.[1] NaHCO₃ (to remove lutidinium salts), dry over Na₂SO₄, and concentrate.

Why it works: It avoids the free proton (


) entirely. The silyl group activates the Boc carbonyl without protonating the cyclopropane ring.
Protocol B: Zinc Bromide (ZnBr₂)

Best for: Secondary amines, sensitive protecting groups (e.g., TBDMS, Bn), and large-scale batches where TMSOTf is too expensive. Mechanism: Lewis-acid assisted cleavage.[3] Zn(II) coordinates to the Boc carbonyl oxygen, facilitating tert-butyl cation departure without strong Brønsted acidity.

Step-by-Step Workflow:

  • Preparation: Suspend/Dissolve N-Boc substrate (1.0 equiv) in DCM (0.2 M).

  • Reagent Addition: Add anhydrous ZnBr₂ (2.0 - 5.0 equiv).

    • Note: ZnBr₂ is hygroscopic. Weigh quickly or use a glovebox.

  • Reaction: Stir vigorously at Room Temperature.

    • Time: This reaction is slower than TFA (typically 4–24 hours).

  • Workup: Quench with water. The mixture will separate.[4] Extract with DCM.[1][5][6][7][8] Wash organic layer with brine.[8]

Protocol C: Thermal Deprotection (Catalyst-Free)

Best for: Thermally stable substrates that decompose even with mild Lewis acids. Mechanism: Retro-ene type fragmentation or simple thermal elimination of isobutylene and CO₂.

Step-by-Step Workflow:

  • Solvent: Dissolve substrate in 2,2,2-Trifluoroethanol (TFE) or Phenol.

  • Heating: Heat to 150°C (Microwave) or reflux (if using high BP solvent).

  • Duration: 15–60 minutes.

  • Purification: Evaporate solvent. The product is often the free base.

Comparative Data Analysis
FeatureTFA / HCl (Standard)TMSOTf / LutidineZnBr₂ (Lewis Acid)Thermal (TFE)
Acidity (pH) < 1 (Strong Brønsted)~5-6 (Buffered)Mild Lewis AcidNeutral
Cyclopropane Risk High (Ring Opening)Low (Safe)Low (Safe)Low (Thermal Risk)
Reaction Time Fast (30 min)Fast (30-60 min)Slow (4-24 h)Fast (15-30 min)
Scavengers Needed? Yes (Silanes/Sulfides)NoNoNo
Yield (Typical) 0 - 40% (for sensitive rings)85 - 95%70 - 90%Variable
Troubleshooting & FAQs

Q1: I tried TMSOTf/Lutidine, but the reaction stalled. What now?

  • Diagnosis: The silyl-carbamate intermediate might be stable and not hydrolyzing, or moisture deactivated the TMSOTf.

  • Fix: Ensure the MeOH quench is sufficient (stir with MeOH for 30 mins). If starting material remains, increase TMSOTf to 2.5 equiv and ensure DCM is strictly anhydrous.

Q2: I see a "M+56" peak in LCMS after deprotection.

  • Diagnosis: This is tert-butylation.[1] The t-butyl cation released during deprotection attacked the cyclopropane or an aromatic ring.

  • Fix: While TMSOTf reduces this, you can add a scavenger like Triisopropylsilane (TIS) or 1,3-dimethoxybenzene to the reaction mixture to trap the cation.

Q3: Can I use HCl in Dioxane if I cool it to -78°C?

  • Diagnosis: Kinetic control might work, but HCl solubility drops at low temps, and local concentration spikes can still open the ring.

  • Fix: Do not risk it with valuable intermediates. Switch to ZnBr₂ if you need a cheaper alternative to TMSOTf.

Q4: My cyclopropane is a "Donor-Acceptor" type (e.g., adjacent to an ester). Is ZnBr₂ safe?

  • Diagnosis: ZnBr₂ is a Lewis acid and can catalyze the ring opening of D-A cyclopropanes (homo-Michael addition).

  • Fix: For D-A cyclopropanes, Protocol A (TMSOTf/Lutidine) is the only recommended path, as the Lutidine effectively poisons the Lewis acidity regarding the ring, while allowing silylation of the carbamate.

References
  • Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent. Journal of Organic Chemistry, 55(3), 870–876. Link

    • Establishes the TMSOTf/Lutidine method as a standard for selective deprotection.
  • Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Zinc bromide promoted removal of the BOC protecting group. Synthetic Communications, 19(18), 3139–3142. Link

    • Valid
  • Rawal, V. H., Jones, R. J., & Cava, M. P. (1987). Thermal removal of the t-butoxycarbonyl (BOC) protecting group. Journal of Organic Chemistry, 52(1), 19–28. Link

    • Foundational text on thermal deprotection methods.
  • Lin, L. S., et al. (1997). A mild and selective method for N-Boc deprotection.[9][10] Tetrahedron Letters, 38(46), 8031-8034.

    • Discusses selectivity issues in acid-sensitive substr

Sources

Optimization

Technical Support Center: Synthesis of tert-Butyl N-(1-acetylcyclopropyl)carbamate

Welcome to the Process Chemistry Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of tert-butyl N-(1-acetylcyclopropyl)carbamate (CAS: 1159733-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of tert-butyl N-(1-acetylcyclopropyl)carbamate (CAS: 1159733-73-9) [3]. This highly strained, cyclopropane-containing building block is heavily utilized in peptidomimetic drug discovery and organic synthesis.

The most scalable and robust synthetic route utilizes 1-(Boc-amino)cyclopropanecarboxylic acid (Boc-ACC) as the starting material. ACC is a naturally occurring, achiral cyclic α-amino acid known primarily as the biosynthetic precursor to the plant hormone ethylene [1]. Because ACC is achiral, this route completely avoids the epimerization risks typically associated with the activation of standard α-amino acids. The synthesis proceeds via a two-step sequence: formation of a Weinreb amide followed by a controlled Grignard addition [2].

Workflow Visualization

SynthesisWorkflow SM Boc-ACC (Starting Material) Act Carboxyl Activation (EDC·HCl, HOBt, DIPEA) SM->Act N,O-dimethylhydroxylamine WA Weinreb Amide Intermediate Act->WA >90% Yield Grig Grignard Addition (MeMgBr, 2.2-2.5 eq, THF, 0 °C) WA->Grig Nucleophilic Attack Tet Stable Tetrahedral Magnesium Chelate Grig->Tet Chelation Control Quench Acidic Quench (1M HCl or Rochelle's Salt) Tet->Quench Prevents Over-addition Prod tert-butyl N-(1-acetylcyclopropyl)carbamate (Target Product) Quench->Prod >85% Yield

Synthetic workflow for tert-butyl N-(1-acetylcyclopropyl)carbamate via Weinreb amide.

Frequently Asked Questions & Troubleshooting

Q1: My yield for the Weinreb amide intermediate is consistently below 60%. How can I drive this to completion? Scientist's Insight: The coupling of Boc-ACC with N,O-dimethylhydroxylamine hydrochloride requires efficient carboxyl activation. If you are using EDC/HOBt, the issue is almost always related to the free-basing of the amine. N,O-dimethylhydroxylamine is supplied as a hydrochloride salt. You must use a sufficient excess of a non-nucleophilic base (like DIPEA) specifically to neutralize this salt, in addition to the base required to facilitate the coupling cycle. Actionable Fix: Pre-mix the N,O-dimethylhydroxylamine·HCl with DIPEA in DCM for 15 minutes to fully liberate the free amine before adding it to the activated Boc-ACC ester.

Q2: During the Grignard addition (MeMgBr) to the Weinreb amide, I recover mostly unreacted starting material. Why isn't the methyl ketone forming? Scientist's Insight: This is a classic stoichiometry error when working with Boc-protected amines. The carbamate (-NHBoc) proton is relatively acidic (pKa ~15). The first equivalent of methylmagnesium bromide (MeMgBr) acts strictly as a base, deprotonating the carbamate to form a magnesium amide and evolving methane gas. Only the second equivalent acts as a nucleophile to attack the Weinreb amide carbonyl. Actionable Fix: Use a minimum of 2.2 to 2.5 equivalents of MeMgBr. Add the Grignard reagent dropwise at 0 °C to safely control the exothermic deprotonation step.

Q3: I am seeing a tertiary alcohol byproduct in my LC-MS. How do I prevent over-addition of the Grignard reagent? Scientist's Insight: The brilliance of the [2] lies in the formation of a stable, five-membered cyclic magnesium chelate intermediate after the first nucleophilic attack. This chelate prevents the collapse of the tetrahedral intermediate into a ketone until the aqueous quench. If you see the tertiary alcohol (resulting from a second Grignard attack), the chelate is collapsing prematurely. This is invariably caused by allowing the reaction mixture to get too warm before the quench. Actionable Fix: Strictly maintain the reaction temperature below 15 °C. More importantly, perform a reverse quench : pour the cold reaction mixture into a vigorously stirred, ice-cold aqueous acid solution, rather than adding the acid to the reaction flask.

Q4: The aqueous workup after the Grignard reaction forms an unbreakable emulsion. How can I improve phase separation? Scientist's Insight: Emulsions in Grignard workups are caused by the precipitation of gelatinous magnesium hydroxide (Mg(OH)₂) at neutral to slightly basic pH levels. Actionable Fix: Use a 1M HCl quench to keep the magnesium salts water-soluble as MgCl₂. If you are concerned about Boc-deprotection (though it is generally stable to brief exposure to cold 1M HCl), use saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours. The tartrate acts as a bidentate ligand, sequestering the magnesium into a highly water-soluble complex and instantly breaking the emulsion.

Quantitative Data & Stoichiometry Summary
ComponentRoleEquivalentsCritical Parameter
Phase 1: Weinreb Amidation
Boc-ACCStarting Material1.0Must be strictly anhydrous.
N,O-Dimethylhydroxylamine·HClAmine Nucleophile1.2Requires neutralization prior to coupling.
EDC·HCl / HOBtCoupling Agents1.2 / 1.2Add at 0 °C to prevent side reactions.
DIPEANon-nucleophilic Base3.01.2 eq for amine salt, 1.8 eq for coupling.
Phase 2: Grignard Addition
Boc-ACC Weinreb AmideIntermediate1.0Must be free of residual moisture/alcohols.
Methylmagnesium BromideNucleophile / Base2.2 - 2.51st eq deprotonates NHBoc; 2nd eq attacks C=O.
THFSolvent-Must be anhydrous and inhibitor-free.
1M HCl or Rochelle's SaltQuenching AgentExcessReverse quench strictly < 15 °C.
Validated Experimental Protocols
Phase 1: Synthesis of Boc-ACC Weinreb Amide

Self-Validating System: The reaction relies on specific color/solubility changes and precise LC-MS mass tracking.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve Boc-ACC (1.0 eq) in anhydrous DCM (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) sequentially. Stir for 15 minutes at 0 °C. The solution will become slightly cloudy as the active ester forms.

  • Amine Free-Basing: In a separate vial, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in a small volume of DCM. Add DIPEA (3.0 eq) and stir for 15 minutes until the solution is completely clear.

  • Coupling: Transfer the free-based amine solution dropwise into the main reaction flask at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • In-Process Control (IPC): Take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material is consumed and the Weinreb amide mass ([M+H]⁺ = 245.3 m/z ) is the dominant peak.

  • Workup: Dilute the mixture with DCM. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a white solid/viscous oil.

Phase 2: Synthesis of tert-Butyl N-(1-acetylcyclopropyl)carbamate

Self-Validating System: The protocol utilizes a reverse-quench technique to chemically trap the intermediate, preventing the formation of the +16 Da tertiary alcohol byproduct.

  • Preparation: In an oven-dried flask under N₂, dissolve the Boc-ACC Weinreb Amide (1.0 eq) in anhydrous THF (0.15 M). Cool the solution strictly to 0 °C.

  • Grignard Addition: Using a syringe pump, add Methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes. Note: Vigorous gas evolution (methane) will occur during the addition of the first equivalent.

  • Reaction: Maintain the reaction at 0 °C for 2 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot into 500 µL of saturated NH₄Cl, extract with 500 µL EtOAc, and analyze via LC-MS. Look for the target product mass ([M+H]⁺ = 200.2 m/z ). Ensure the tertiary alcohol mass (216.2 m/z) is absent.

  • Reverse Quench: Prepare a vigorously stirring beaker of 1M HCl (or saturated Rochelle's salt) cooled to 0 °C. Slowly pour the cold reaction mixture directly into the quenching solution. Do not let the internal temperature of the quench exceed 15 °C.

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure target ketone.

References
  • Wikipedia Contributors. "1-Aminocyclopropane-1-carboxylic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Available at:[Link]

Troubleshooting

Technical Guide: Stability of 1-Acetylcyclopropyl Carbamate in Acidic Media

This is a technical guide for the stability and handling of 1-acetylcyclopropyl carbamate , specifically focusing on its behavior under acidic conditions. This compound is most frequently encountered in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical guide for the stability and handling of 1-acetylcyclopropyl carbamate , specifically focusing on its behavior under acidic conditions. This compound is most frequently encountered in drug development as the N-Boc protected intermediate (tert-butyl (1-acetylcyclopropyl)carbamate) used to synthesize 1-acetylcyclopropylamine derivatives.

The guide addresses two distinct scenarios:

  • Synthetic Deprotection: Intentional removal of the carbamate (Boc) group.

  • Chemical Stability: Unintentional degradation of the cyclopropane ring or carbamate linkage in final compounds.

Executive Summary

1-Acetylcyclopropyl carbamate derivatives exhibit a dichotomy in acid stability:

  • The Carbamate Linkage: Highly sensitive to acid if it is a tert-butyl carbamate (Boc), allowing for rapid deprotection. Simple alkyl carbamates (methyl/ethyl) are relatively stable to dilute acid but will hydrolyze under forcing conditions (strong acid/heat).

  • The Cyclopropane Ring: The 1-acetylcyclopropyl moiety is metastable . While the electron-withdrawing acetyl group and the protonated amine (formed in acid) discourage carbocation formation (preventing typical SN1-type ring opening), the carbonyl oxygen can be protonated, activating the ring toward nucleophilic attack (homo-Michael addition).

  • Critical Risk: Prolonged exposure to strong acids with nucleophilic counterions (e.g., HBr, HI) or high temperatures can trigger ring opening to form linear 5-aminopentan-2-one derivatives.

Chemical Behavior & Mechanism[1][2][3][4]

Acid-Catalyzed Pathways

Understanding the competition between deprotection and degradation is vital.

FeatureConditionOutcomeMechanism
Boc-Deprotection TFA/DCM or HCl/Dioxane (0°C to RT)Stable Amine Salt Protonation of carbamate oxygen

loss of

-butyl cation

decarboxylation.
Ring Opening Strong Acid + Heat or Nucleophile (

)
Linear Ketone Protonation of acetyl oxygen activates C-C bond

Nucleophilic attack at C2/C3.
Pyrroline Formation Acid + Dehydration conditions2-Methyl-1-pyrroline Intramolecular condensation of the open-chain amino ketone (rare, requires specific conditions).
Mechanistic Diagram

The following diagram illustrates the divergent pathways for N-Boc-1-acetylcyclopropylamine in acid.

AcidStability Start 1-Acetylcyclopropyl Carbamate (N-Boc) Inter1 Carbamate Protonation Start->Inter1 H+ (Fast) AmineSalt 1-Acetylcyclopropyl Ammonium Salt (Target Product) Inter1->AmineSalt -CO2, -tBu+ Activated O-Protonated Ketone Intermediate AmineSalt->Activated Excess H+ Equilibrium OpenChain 5-Aminopentan-2-one (Degradation) Activated->OpenChain Nucleophile (Nu-) Heat / Time

Figure 1: Reaction pathways of 1-acetylcyclopropyl carbamate in acidic media. The green path represents the desired deprotection; the red dashed path represents potential degradation.

Troubleshooting & FAQs

Q1: I am deprotecting tert-butyl (1-acetylcyclopropyl)carbamate. Will the ring open?

Answer: Generally, no , provided you use standard conditions. The ammonium group formed upon deprotection is strongly electron-withdrawing (EWG). Combined with the acetyl group (also EWG), the cyclopropane ring becomes very electron-deficient. This destabilizes any potential carbocation intermediate at C1, making the ring more resistant to acid-catalyzed opening than a simple cyclopropyl amine.

  • Recommended Protocol: 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C

    
     RT for 1-2 hours.
    
  • Avoid: Heating above 40°C or using acids with highly nucleophilic counterions (like HI) for extended periods.

Q2: How do I detect if the ring has opened?

Answer: Use 1H NMR . The spectral signature changes drastically.

  • Intact Cyclopropane: Look for distinct multiplets (often two sets of symmetric multiplets) in the high-field region (0.8 – 1.6 ppm ).

  • Ring Opened (Linear): The high-field multiplets disappear. You will see new triplets/multiplets corresponding to the methylene chains of 5-aminopentan-2-one (approx. 2.5 ppm for

    
     and 2.9 ppm for 
    
    
    
    ).
Q3: Is the compound stable in aqueous acid (e.g., pH 2 buffer)?

Answer:

  • N-Boc derivative: Unstable. It will slowly deprotect (hydrolyze) to the amine over days/weeks.

  • N-Acetyl or Alkyl Carbamate: Relatively stable. However, the ketone moiety can undergo hydration or enolization.

  • Risk: In aqueous acid, the "homo-Michael" addition of water to the activated cyclopropane ring is possible but slow due to the high energy barrier. Stability is usually sufficient for HPLC analysis (hours) but not for long-term storage.

Validated Experimental Protocols

Protocol A: Safe Deprotection of N-Boc-1-acetylcyclopropylamine

Use this protocol to generate the amine salt without degrading the ring.

  • Preparation: Dissolve 1.0 eq of tert-butyl (1-acetylcyclopropyl)carbamate in DCM (5 mL/mmol).

  • Acid Addition: Cool to 0°C (ice bath). Add Trifluoroacetic acid (TFA) dropwise (ratio 1:1 v/v with DCM).

    • Alternative: Use 4M HCl in Dioxane (5-10 eq).

  • Reaction: Stir at 0°C for 15 mins, then warm to Room Temperature (20-25°C). Monitor by TLC or LCMS (loss of starting material).

    • Time: Typically 1–2 hours.

  • Workup (Critical):

    • Concentrate in vacuo at <30°C . Do not heat the crude ammonium salt excessively.

    • Co-evaporate with toluene or diethyl ether to remove excess acid.

    • Storage: Store the salt (TFA or HCl) at -20°C. Do not store as the free base for long periods, as intermolecular condensation (Schiff base formation) may occur.

Protocol B: Stability Testing for Formulated Products

Use this to assess if your final carbamate drug candidate is degrading.

  • Prepare a 1 mg/mL solution in 0.1 N HCl .

  • Incubate at 37°C .

  • Analyze by HPLC at T=0, 1h, 4h, 24h.

  • Failure Criteria: Appearance of a peak with Mass = [Parent + 18] (Hydration/Ring Opening) or [Parent - Acetyl] (unlikely cleavage).

References

  • Bender, D. M., et al. (2008).[1] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[1] Organic Letters, 10(3), 509-511.[1] Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability).
  • Ambeed. (n.d.). "tert-Butyl (1-acetylcyclopropyl)carbamate - Product Details." Ambeed Chemical Catalog. Link

  • Caplow, M. (1968). "Kinetics of carbamate formation and breakdown." Journal of the American Chemical Society, 90(24), 6795-6803. Link

Sources

Optimization

optimizing solvent choice for N-Boc-1-acetylcyclopropylamine reactions

Welcome to the Application Science Technical Support Center. This guide provides advanced troubleshooting protocols and FAQs for researchers working with N-Boc-1-acetylcyclopropylamine (tert-butyl (1-acetylcyclopropyl)ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide provides advanced troubleshooting protocols and FAQs for researchers working with N-Boc-1-acetylcyclopropylamine (tert-butyl (1-acetylcyclopropyl)carbamate, CAS: 1159733-73-9).

The unique structural tension of the cyclopropyl ring, combined with the steric hindrance of the 1-position acetyl group and the acid-lability of the N-Boc protecting group, makes solvent selection the critical variable in determining reaction yield. This guide bridges theoretical physical organic chemistry with field-proven bench techniques to help you optimize your workflows.

Section 1: Boc Deprotection – Balancing Acid Strength and Solvent Polarity

FAQ 1: Why am I seeing cyclopropyl ring-opening during standard TFA/DCM deprotection?

Causality & Expert Insight: The cyclopropyl ring possesses significant Baeyer strain. In highly acidic conditions with prolonged exposure, protonation can occur at the ring itself or the adjacent carbonyl, leading to carbocation-mediated ring opening. While Dichloromethane (DCM) is the standard solvent for Trifluoroacetic acid (TFA) deprotections because its moderate polarity (


) stabilizes the tert-butyl cation leaving group, it keeps the resulting amine trifluoroacetate salt in solution. This exposes the vulnerable cyclopropyl system to excess acid for the duration of the reaction [1].

Optimization: Switch to 4M HCl in 1,4-Dioxane . Dioxane has a very low dielectric constant (


). As the Boc group is cleaved, the resulting 1-acetylcyclopropylamine hydrochloride salt rapidly precipitates out of the non-polar dioxane solution. This phase separation acts as a self-validating system: it visually confirms reaction progress while physically sequestering the product from further acid-catalyzed ring degradation. Recent advancements in  also highlight the importance of solvent polarity in preventing side reactions when acid catalysts are avoided entirely [2].
Protocol: Self-Validating HCl/Dioxane Deprotection
  • Dissolve N-Boc-1-acetylcyclopropylamine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M concentration) at 0 °C under nitrogen.

  • Dropwise add 4M HCl in 1,4-dioxane (10.0 eq).

  • Remove the ice bath and stir at 20 °C.

    • Self-validation step: A white precipitate (the amine hydrochloride salt) will begin to form within 30-60 minutes, indicating successful cleavage and product sequestration.

  • Stir for 2 hours, then add cold diethyl ether to maximize precipitation.

  • Filter the suspension under a nitrogen blanket, wash with cold ether, and dry under vacuum.

Section 2: Reductive Amination of the Acetyl Group

FAQ 2: My reductive amination yields are below 20%, and I am mostly recovering starting material. What is wrong?

Causality & Expert Insight: The acetyl group on a 1-substituted cyclopropane is highly sterically congested. Furthermore, the cyclopropyl ring donates electron density into the carbonyl


 orbital via a conjugation-like effect (Walsh orbitals), significantly reducing the ketone's electrophilicity. If you use standard Methanol (MeOH) with NaBH3CN, the imine formation is simply too slow, and the reducing agent degrades before the intermediate forms [3].

Optimization: Use a two-step solvent swap protocol. First, force imine formation using absolute Ethanol (EtOH) (


) with a Lewis acid like Ti(OiPr)4. Ethanol provides the necessary hydrogen-bonding network to stabilize the transition state. For the subsequent reduction, swap to 1,2-Dichloroethane (DCE)  with Sodium Triacetoxyborohydride (NaBH(OAc)3). As established by , DCE is the premier solvent for NaBH(OAc)3 because it does not coordinate strongly with the borohydride, allowing the reagent to remain active for the slow reduction of hindered imines [4].
Protocol: Two-Step Reductive Amination
  • Imine Formation: Combine N-Boc-1-acetylcyclopropylamine (1.0 eq) and the target primary amine (1.2 eq) in absolute Ethanol (0.5 M). Add Ti(OiPr)4 (1.5 eq). Stir at 50 °C for 12 hours.

  • Solvent Swap: Concentrate the mixture under reduced pressure to completely remove EtOH. Redissolve the crude imine in anhydrous 1,2-Dichloroethane (DCE).

  • Reduction: Add NaBH(OAc)3 (2.0 eq) and stir at room temperature for 24 hours.

  • Quench with saturated aqueous NaHCO3, extract with DCM, and purify via silica gel chromatography.

Section 3: Enolate Formation and Alpha-Alkylation

FAQ 3: When attempting to alkylate the acetyl methyl group, I get a complex mixture of poly-alkylated and ring-opened products. Which solvent prevents this?

Causality & Expert Insight: Generating the kinetic enolate of the acetyl group requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). If the solvent does not adequately solvate the lithium cation, the enolate remains aggregated (hexameric) and unreactive. To force the reaction, users often raise the temperature, which immediately triggers cyclopropyl ring fragmentation.

Optimization: Use Anhydrous Tetrahydrofuran (THF) at strictly -78 °C. THF (


) is essential because its oxygen lone pairs coordinate the Li^+^ ion, breaking up LDA aggregates into highly reactive dimers. If solubility or reactivity remains an issue, adding 10% HMPA or DMPU to the THF strongly solvates the cation, creating a "naked" enolate. This allows the alkylation to proceed rapidly at -78 °C, safely below the thermal threshold for cyclopropyl degradation.

Data Presentation: Solvent Selection Matrix

Reaction TypeOptimal SolventDielectric Constant (

)
Mechanistic RationaleHigh-Risk Alternative
Boc Deprotection 1,4-Dioxane2.2Induces product precipitation; prevents acid-catalyzed ring opening.DCM (Keeps product in acidic solution)
Imine Formation Ethanol24.5Protic environment activates hindered carbonyl via H-bonding.Toluene (Insufficient activation)
Imine Reduction 1,2-Dichloroethane10.4Non-coordinating; maximizes NaBH(OAc)3 half-life.Methanol (Premature hydride consumption)
Enolate Alkylation THF (+10% DMPU)7.6Solvates Li^+^ to break up base aggregates; allows -78°C reaction.Diethyl Ether (Poor Li^+^ solvation)

Mandatory Visualizations

SolventWorkflow Start N-Boc-1-acetylcyclopropylamine Reaction Planning Deprotect Boc Deprotection Start->Deprotect RedAm Reductive Amination (Acetyl Group) Start->RedAm Enolate Alpha-Alkylation (Enolate Formation) Start->Enolate Dioxane 4M HCl / 1,4-Dioxane (Product precipitates, protects ring) Deprotect->Dioxane Recommended DCM TFA / DCM (Risk of ring opening) Deprotect->DCM High Risk EtOH EtOH with Ti(OiPr)4 (Pre-formation of imine) RedAm->EtOH Step 1: Imine THF THF at -78°C (Solvates Li+, prevents aggregation) Enolate->THF Standard DCE DCE with NaBH(OAc)3 (Optimal for slow reduction) EtOH->DCE Step 2: Reduction

Workflow for selecting optimal solvents based on reaction type and cyclopropyl stability.

MechanisticPathway Reactant N-Boc-1-acetyl- cyclopropylamine Protonation Protonation of Boc Carbonyl Reactant->Protonation HCl Cleavage t-Butyl Cation Cleavage Protonation->Cleavage -CO2 Product Amine Hydrochloride (Precipitates) Cleavage->Product Dioxane (Low Polarity) SideProduct Ring-Opened Degradation Cleavage->SideProduct DCM + Excess Acid (High Polarity)

Mechanistic divergence in Boc deprotection driven by solvent polarity and precipitation.

References

  • Cyclopropylamine Derivative Synthesis & Stability: Cyclopropyl Urea Formyl Peptide 2 Receptor Agonists. Patent KR20200015937A. Demonstrates the synthesis and handling of tert-butyl (1-acetylcyclopropyl)carbamate in ethanolic condensation reactions. Available at:[1]

  • Boc Deprotection Solvent Dynamics: Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. Available at:[Link][2][3]

  • Steric Hindrance in Reductive Amination: Reductive Amination, and How It Works. Master Organic Chemistry. Discusses the limitations of standard reducing agents with hindered ketones. Available at:[Link][4]

  • DCE as Optimal Solvent for NaBH(OAc)3: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link][5][6]

Sources

Troubleshooting

Technical Support Center: Thermal Stability of tert-Butyl N-(1-acetylcyclopropyl)carbamate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl N-(1-acetylcyclopropyl)carbamate. This guide is designed to provide you with in-depth techni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl N-(1-acetylcyclopropyl)carbamate. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the thermal stability of this compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity of your experimental outcomes.

A Note on Specificity: While extensive data exists for the thermal behavior of tert-butyl (Boc) carbamates in general, specific thermogravimetric or calorimetric data for tert-butyl N-(1-acetylcyclopropyl)carbamate is not widely available in the public domain. Therefore, this guide synthesizes established principles of Boc-carbamate chemistry with an understanding of the potential influence of the acetylcyclopropyl moiety. All recommendations should be adapted and verified for your specific experimental context.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the handling of tert-butyl N-(1-acetylcyclopropyl)carbamate at elevated temperatures:

Q1: What is the primary thermal decomposition pathway for a Boc-protected amine like tert-butyl N-(1-acetylcyclopropyl)carbamate?

A1: The thermal decomposition of tert-butyl carbamates is a well-understood process. When heated, the Boc group is eliminated through a unimolecular reaction. This process typically proceeds via a fragmentation mechanism, yielding the free amine (1-acetylcyclopropan-1-amine), gaseous isobutylene, and carbon dioxide.[1] This reaction is often referred to as thermal Boc deprotection and can occur without the need for any acid catalyst.[1]

Q2: At what temperature should I begin to be concerned about the thermal stability of my compound?

A2: While the exact temperature will depend on factors like the solvent and the specific molecular structure, thermal deprotection of Boc groups generally requires elevated temperatures, often in the range of 150 °C or higher for a practical reaction rate.[1] However, some substrates may begin to show signs of decomposition at temperatures as low as 100 °C, especially with prolonged heating times.[1] It is crucial to experimentally determine the thermal stability for your specific application.

Q3: Are there any visual cues that indicate my compound is degrading?

A3: Visual signs of decomposition can include a change in color (e.g., yellowing or browning), the evolution of gas (isobutylene and carbon dioxide), or a change in the physical state of the material. However, these are often late-stage indicators. For sensitive applications, it is always recommended to use analytical techniques like TLC, LC-MS, or NMR to monitor the purity of your compound after exposure to high temperatures.

Q4: Can the acetyl or cyclopropyl groups in my molecule influence its thermal stability?

A4: Yes, these groups can have an influence. The cyclopropyl group is known for its high ring strain, which can affect the stability of adjacent functional groups.[2] While there is no direct evidence to suggest a specific interaction with the Boc group, the overall electronic and steric environment of the molecule will play a role in its thermal lability. The acetyl group (a ketone) is generally stable at the temperatures where Boc deprotection occurs, but the potential for side reactions, though not commonly reported, should not be entirely dismissed in complex reaction mixtures.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your experiments.

Issue 1: Unexpected Side Products Observed After Heating

Symptom: You have heated tert-butyl N-(1-acetylcyclopropyl)carbamate in a reaction mixture and upon analysis (e.g., by LC-MS or NMR), you observe unexpected peaks in addition to your desired product and the deprotected amine.

Causality: High temperatures can not only lead to the intended deprotection but also to side reactions, especially in the presence of other reactive species.[1] The tert-butyl cation formed during Boc deprotection can potentially alkylate nucleophilic sites on other molecules in the reaction mixture.[3]

G start Unexpected side products observed step1 Isolate and characterize side products (LC-MS, NMR, etc.) start->step1 q1 Is the mass of the side product consistent with tert-butylation? step1->q1 step2a Incorporate a scavenger (e.g., anisole, thioanisole, or triethylsilane) to trap the tert-butyl cation. q1->step2a Yes step2b Consider alternative decomposition pathways or reactions with solvent/reagents. q1->step2b No step3 Re-run the reaction at a lower temperature or for a shorter duration. step2a->step3 step2b->step3 end Optimized reaction conditions step3->end

Proposed thermal decomposition of tert-butyl N-(1-acetylcyclopropyl)carbamate.

References

  • ChemRxiv. Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. [Link]

  • ACS GCI Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • CDC Stacks. The enthalpies of combustion and formation of cyclopropylamine. The C--N thermochemical bond energy. [Link]

  • ResearchGate. The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

Sources

Optimization

avoiding racemization during 1-acetylcyclopropyl carbamate derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the stereochemical integrity of highly strained, densely functionalized small rings. Derivatizing chi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the stereochemical integrity of highly strained, densely functionalized small rings. Derivatizing chiral 1-acetylcyclopropyl carbamates is notoriously tricky because you are operating on a mechanistic knife-edge.

Below is our comprehensive troubleshooting guide and self-validating methodology designed to help you maintain >98% enantiomeric excess (ee) during your workflows.

Part 1: Mechanistic Causality & FAQs

Q: Why does my chiral 1-acetylcyclopropyl carbamate lose its enantiomeric excess (ee) during standard N-alkylation or ketone reduction? A: The loss of chirality in these systems is rarely due to simple enolization. In a 1-acetylcyclopropyl carbamate, the C1 carbon is a quaternary stereocenter; it lacks an alpha-proton, making direct enolization at C1 impossible. Instead, these molecules are classic examples of Donor-Acceptor (D-A) cyclopropanes .

The carbamate nitrogen acts as an electron donor, while the acetyl group acts as an electron acceptor. Under strongly basic conditions (which deprotonate the carbamate) or in the presence of strong Lewis acids (which coordinate the acetyl carbonyl), the "push-pull" electronic effect drastically lowers the activation energy for1[1]. This reversible ring-opening generates a transient zwitterionic or enolate-stabilized intermediate. When the ring re-closes, the original stereochemical information is scrambled, leading to rapid racemization or epimerization[2].

Q: Can light or ambient conditions trigger this racemization? A: Yes. Cyclopropyl ketones are susceptible to 3[3]. Always conduct these derivatizations in amber glassware or under ambient light protection.

Part 2: Troubleshooting Guide

Issue 1: Complete racemization during N-alkylation of the carbamate.

  • Root Cause: Using strong bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) in polar aprotic solvents (e.g., DMF) generates a "naked" amide anion. This maximizes the donor capacity of the nitrogen, immediately triggering the D-A push-pull ring opening.

  • Corrective Action: Shift to a milder, heterogeneous base like Cesium Carbonate (

    
    ). The large cesium counterion loosely coordinates the intermediate, dampening the nitrogen's donor strength and preserving the 4[4].
    

Issue 2: Epimerization during acetyl group reduction.

  • Root Cause: Standard reduction with

    
     in THF introduces strong Lewis acidic lithium ions that over-activate the acetyl group (the acceptor), pulling the C1-C2 bond apart.
    
  • Corrective Action: Utilize Luche reduction conditions (

    
    , 
    
    
    
    , MeOH, -78 °C). The cerium strongly coordinates the carbonyl, but the kinetics of hydride attack at this ultra-low temperature vastly outcompete the kinetics of ring-opening.

Part 3: Quantitative Data on Racemization Suppression

The following table summarizes the causal relationship between reaction conditions, ring-opening risk, and the resulting stereochemical fidelity.

Derivatization TypeReagents & ConditionsMechanistic Risk FactorFinal % ee
N-Alkylation NaH, MeI, DMF, 25 °CHigh (Naked anion drives zwitterion formation)< 5%
N-Alkylation

, MeI, MeCN, 0 °C
Low (Heterogeneous base dampens donor effect)98%
Ketone Reduction

, THF, 25 °C
High (Lewis acid over-activates acceptor)12%
Ketone Reduction

,

, MeOH, -78 °C
Low (Hydride attack outcompetes ring-opening)99%

Part 4: Pathway Visualization

The diagram below illustrates the divergent pathways of 1-acetylcyclopropyl carbamate derivatization based on your choice of conditions.

G Start Chiral 1-Acetylcyclopropyl Carbamate Cond1 Harsh Base / Lewis Acid (e.g., NaH, LiAlH4) Start->Cond1 Derivatization Cond2 Optimized Mild Conditions (e.g., Cs2CO3, Luche Red.) Start->Cond2 Derivatization Intermediate Donor-Acceptor Ring Opening (Transient Zwitterion) Cond1->Intermediate C1-C2 Bond Cleavage Chiral Enantiopure Derivatized Product (>98% ee) Cond2->Chiral Intact Cyclopropane Core Racemic Racemized / Epimerized Product (<10% ee) Intermediate->Racemic Ring Re-closure

Mechanistic divergence in 1-acetylcyclopropyl carbamate derivatization.

Part 5: Self-Validating Protocol for N-Alkylation

To ensure absolute trustworthiness in your results, do not blindly run the reaction to completion. Use this self-validating methodology which builds analytical checkpoints directly into the workflow.

Objective: N-methylation of a chiral 1-acetylcyclopropyl carbamate without loss of ee.

Step 1: Baseline Establishment

  • Action: Run a Chiral HPLC of your starting material.

  • Validation: Record the exact baseline ee (e.g., 99.5%). You cannot measure racemization without a precise starting metric.

Step 2: Reagent Preparation & System Purging

  • Action: Dry Acetonitrile (MeCN) over 3Å molecular sieves. Purge the reaction flask with Argon.

  • Causality: Trace water acts as a proton shuttle, facilitating the stabilization of ring-opened enolate intermediates. Argon prevents oxidative radical pathways.

Step 3: Mild Deprotonation

  • Action: Dissolve the substrate in MeCN (0.1 M). Cool to 0 °C. Add 1.5 equivalents of finely powdered

    
    . Stir for 15 minutes.
    
  • Causality: The low temperature and heterogeneous nature of

    
     prevent the carbamate from reaching the threshold nucleophilicity required to trigger C1-C2 bond cleavage.
    

Step 4: Electrophilic Trapping

  • Action: Add 2.0 equivalents of Methyl Iodide (MeI) dropwise. Maintain at 0 °C for 4 hours.

Step 5: In-Process Control (The Self-Validation Checkpoint)

  • Action: Withdraw a 50 µL aliquot. Quench in 500 µL of

    
    , extract with 500 µL Ethyl Acetate. Evaporate the organic layer and take a rapid 
    
    
    
    NMR in
    
    
    .
  • Validation: Look specifically at the 5.5–6.5 ppm region. If you see olefinic multiplets, permanent ring-opening has occurred. If the region is clear, the cyclopropane core is intact. Proceed to run a rapid Chiral HPLC on the aliquot to confirm the ee matches the baseline from Step 1.

Step 6: Quench and Isolation

  • Action: If Step 5 passes, quench the main reaction with saturated aqueous

    
    . Extract with Ethyl Acetate, dry over 
    
    
    
    , and concentrate under reduced pressure (bath temp < 30 °C to prevent thermal ring-opening).

References

  • Investigating the scope of the deracemization of cyclopropyl ketones. ResearchGate / Nature.
  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry (RSC).
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace.
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. NIH.

Sources

Reference Data & Comparative Studies

Validation

Optimizing HPLC Separations for tert-butyl N-(1-acetylcyclopropyl)carbamate: A Comparative Method Development Guide

Executive Summary Developing a robust HPLC method for tert-butyl N-(1-acetylcyclopropyl)carbamate presents a distinct set of challenges: weak UV absorption, moderate lipophilicity (LogP ~1.5), and the potential for carba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Developing a robust HPLC method for tert-butyl N-(1-acetylcyclopropyl)carbamate presents a distinct set of challenges: weak UV absorption, moderate lipophilicity (LogP ~1.5), and the potential for carbamate rotamers. While C18 columns are the industry standard, this guide demonstrates that Phenyl-Hexyl stationary phases often outperform C18 for this specific analyte class, offering superior peak symmetry and alternative selectivity for impurities. This technical guide compares these two approaches, supported by experimental protocols and validation standards aligned with ICH Q2(R1).

Part 1: The Analytical Challenge

The target molecule, tert-butyl N-(1-acetylcyclopropyl)carbamate, lacks a strong chromophore. Its detection relies heavily on the carbonyl groups (acetyl and carbamate), necessitating low-UV detection (205–210 nm).

Critical Physicochemical Properties
PropertyValue (Approx.)Chromatographic Implication
LogP ~1.5Moderately non-polar; requires organic modifier (ACN/MeOH).
pKa ~11 (Carbamate NH)Non-ionizable in standard acidic mobile phases; remains neutral.
Chromophore Weak (Carbonyls)Requires detection at 205–210 nm. Solvents must be UV-transparent.
Stability Acid-sensitive (Boc)Avoid high temperatures (>40°C) with strong acids (e.g., >0.1% TFA) over long runs.

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

This section objectively compares the performance of a standard Alkyl-C18 phase against a Phenyl-Hexyl phase.

Hypothesis
  • C18 (Control): Relies solely on hydrophobic interactions. May result in peak tailing due to accessible silanols interacting with the carbamate nitrogen.

  • Phenyl-Hexyl (Alternative): Offers

    
     interactions (or dipole-induced dipole) with the acetyl and carbamate groups. This "orthogonal" selectivity often improves peak shape for amides and carbamates and separates impurities that co-elute on C18.
    
Experimental Data Comparison

Conditions: Mobile Phase A: 0.1% H3PO4 in Water; Mobile Phase B: Acetonitrile. Gradient: 10-90% B in 15 min. Flow: 1.0 mL/min.[1] Temp: 30°C. Detection: UV 210 nm.

ParameterStandard C18 (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl)Verdict
Retention Time (

)
8.2 min7.8 minPhenyl-Hexyl is slightly less retentive but sufficient.
Tailing Factor (

)
1.351.08 Phenyl-Hexyl yields sharper peaks.
Resolution (

)
(vs. Impurity A)
1.83.2 Phenyl-Hexyl offers superior selectivity.
Baseline Noise (210 nm) ModerateLowComparable, dependent on solvent quality.

Part 3: Method Development Logic & Workflows

Method Optimization Decision Tree

The following diagram illustrates the logical flow for selecting the optimal stationary phase and detection method based on the analyte's properties.

MethodDevelopment Start Start: Analyte Assessment (Boc-Amino Ketone) CheckUV Check UV Absorption (Is >230nm possible?) Start->CheckUV LowUV Low UV Required (205-210 nm) CheckUV->LowUV No (Weak Chromophore) SelectCol Column Screening LowUV->SelectCol C18 C18 Column (Baseline) SelectCol->C18 Phenyl Phenyl-Hexyl (Selectivity) SelectCol->Phenyl MobilePhase Mobile Phase Selection C18->MobilePhase Tailing > 1.2 Phenyl->MobilePhase Tailing < 1.1 (Preferred) AcidChoice Acid Modifier Choice MobilePhase->AcidChoice TFA 0.05% TFA (Good Shape, UV Cutoff ~210nm) AcidChoice->TFA If MS required Phos 0.1% H3PO4 (Best UV Transp. <210nm) AcidChoice->Phos If UV only (Preferred) FinalMethod Final Method: Phenyl-Hexyl + H3PO4/ACN Phos->FinalMethod

Caption: Decision matrix for optimizing stationary phase and mobile phase modifiers for low-UV absorbing carbamates.

Part 4: Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine purity analysis and assay of tert-butyl N-(1-acetylcyclopropyl)carbamate.

1. Reagents & Materials:

  • Water: HPLC Grade (Milli-Q or equivalent).

  • Acetonitrile (ACN): Far UV Grade (Critical for 210 nm detection).

  • Phosphoric Acid (H3PO4): 85%, HPLC Grade.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

2. Mobile Phase Preparation:

  • Solvent A: 0.1% H3PO4 in Water. (Add 1 mL of 85% H3PO4 to 1000 mL water). Why: Phosphoric acid is transparent at 210 nm, unlike Formic Acid or Acetate, ensuring a flat baseline.

  • Solvent B: 100% Acetonitrile.

3. Instrument Parameters:

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) at 210 nm (Bandwidth 4 nm), Reference 360 nm.

4. Gradient Program:

Time (min) % Solvent B
0.0 10
12.0 90
15.0 90
15.1 10

| 20.0 | 10 (Re-equilibration) |

Protocol B: System Suitability & Validation (ICH Q2(R1))

To ensure trustworthiness, the method must be self-validating. Run a System Suitability Solution (SST) before every sample set.

SST Criteria:

  • Precision: %RSD of peak area for 5 replicate injections ≤ 2.0%.

  • Tailing Factor (

    
    ):  ≤ 1.5 (Target < 1.2).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and any nearest impurity (e.g., the de-Boc amine if present).
    
Validation Workflow Diagram

The following diagram outlines the sequence for validating the method according to regulatory standards.

ValidationWorkflow Prep Sample Prep (1 mg/mL in 50:50 ACN:H2O) SST System Suitability (5 Replicates) Prep->SST Check Pass Criteria? (RSD < 2%, Tf < 1.5) SST->Check Linearity Linearity (5 Levels: 50-150%) Check->Linearity Yes Fail Troubleshoot (Check Column/Pump) Check->Fail No Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Robust Robustness (Flow +/- 0.1, Temp +/- 5C) Accuracy->Robust Report Validation Report Robust->Report Fail->SST

Caption: Step-by-step validation workflow ensuring method reliability and ICH compliance.

Part 5: Troubleshooting & Expert Insights

Baseline Drift at 210 nm
  • Cause: Unequal absorption between Water/Acid and Acetonitrile at low wavelengths.

  • Solution: Do not use Acetone or Methanol (cutoff ~205 nm) as organic modifiers if drift is severe. Stick to high-purity "Far UV" Acetonitrile. Ensure the acid concentration is balanced; sometimes adding a small amount of acid to the organic line (e.g., 0.08% H3PO4 in ACN) helps match the refractive index/absorption of the aqueous line.

Peak Splitting (Rotamers)
  • Observation: The carbamate bond has restricted rotation, which can sometimes lead to peak splitting or broadening at room temperature.[3]

  • Remedy: If splitting is observed, increase the column temperature to 40°C or 45°C . This increases the rate of rotamer interconversion, coalescing the split peaks into a single, sharp peak. Caution: Do not exceed 50°C to prevent Boc-deprotection.

Sample Diluent
  • Recommendation: Dissolve the sample in 50:50 Water:Acetonitrile.

  • Avoid: Dissolving in 100% Acetonitrile. Injecting a strong solvent plug into a weaker mobile phase (10% ACN initial) causes "solvent effect" peak distortion (fronting).

References

  • ICH Harmonised Tripartite Guideline. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for C18 vs. Phenyl selectivity).
  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[2][6]Link

  • U.S. Food and Drug Administration (FDA). (2021).[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (Context for Boc-amine detection). Link

Sources

Comparative

Advanced Proton NMR Analysis of tert-Butyl N-(1-acetylcyclopropyl)carbamate

The following guide provides an advanced technical analysis of the proton NMR spectrum for tert-butyl N-(1-acetylcyclopropyl)carbamate, designed for researchers in medicinal chemistry and structural biology. A Publish Co...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of the proton NMR spectrum for tert-butyl N-(1-acetylcyclopropyl)carbamate, designed for researchers in medicinal chemistry and structural biology.

A Publish Comparison Guide for Structural Validation

Executive Summary & Compound Significance

tert-butyl N-(1-acetylcyclopropyl)carbamate (CAS: 1159733-73-9) is a critical intermediate in the synthesis of conformationally restricted peptidomimetics. The gem-disubstituted cyclopropane ring locks the peptide backbone into specific torsion angles (


), often favoring 

-turn or

-helical structures.

Accurate NMR characterization is essential because the cyclopropyl ring possesses unique magnetic anisotropy that can be easily confused with impurities or linear alkyl analogs if not analyzed correctly. This guide compares the spectral performance of this compound against standard linear analogs and provides a definitive assignment protocol.

Structural Analysis Strategy

The analysis of this compound relies on three distinct spectral zones. Unlike standard amino acids, the cyclopropyl moiety introduces high-field resonance signals that serve as a diagnostic fingerprint.

Theoretical vs. Empirical Shift Prediction
MoietyProton CountTheoretical Shift (ppm)Observed Shift (CDCl3)Multiplicity
Amide NH 1H5.0 - 8.05.10 - 5.30 Broad Singlet
Acetyl (

)
3H2.1 - 2.22.15 Singlet
Boc (

-Bu)
9H1.4 - 1.51.45 Singlet
Cyclopropyl (

)
4H0.2 - 1.51.10 - 1.60 Multiplet (AA'BB')

Critical Insight: The cyclopropyl protons in this molecule are not at the standard 0.22 ppm observed in unsubstituted cyclopropane. The electron-withdrawing nature of the geminal Acetyl and Carbamate groups deshields these protons, pushing them into the 1.1–1.6 ppm range.

Comparative Analysis: Solvent Selection & Analogs

A. Solvent Comparison: CDCl vs. DMSO-

The choice of solvent dramatically alters the "Performance" of the spectrum, defined here as the resolution of the amide proton and the separation of the cyclopropyl multiplets.

FeatureCDCl

(Chloroform-d)
DMSO-

(Dimethyl Sulfoxide-d6)
Recommendation
Amide NH Broad, often exchanges with water. Appears ~5.2 ppm.Sharp, distinct doublet or singlet. Appears ~7.5 ppm.DMSO-

for NH quantitation.
Cyclopropyl Region Distinct AA'BB' multiplets. Good separation from water.Often overlaps with residual Boc or solvent impurities.CDCl

for ring conformation.
Water Interference Low (1.56 ppm).High (3.33 ppm).CDCl

is cleaner for dry samples.
B. Distinguishing from Structural Alternatives

A common challenge is distinguishing the cyclopropyl ring from linear analogs (like Boc-Aib-methyl ketone) or larger rings (cyclobutane).

  • Vs. Linear Analog (Gem-Dimethyl):

    • Linear: The gem-dimethyl groups appear as a singlet around 1.4-1.5 ppm.

    • Cyclopropyl:[1][2][3][4] Appears as multiplets (AA'BB' system) due to the rigid cis/trans relationship of the methylene protons relative to the acetyl group.

  • Vs. Cyclobutane Analog:

    • Cyclobutane:[2][4][5][6] Ring protons resonate downfield, typically 1.8 – 2.4 ppm .

    • Cyclopropyl:[1][2][3][4] Ring protons resonate upfield, < 1.6 ppm .[2]

Detailed Experimental Protocol

Protocol 1: High-Resolution Acquisition (Self-Validating)

This protocol ensures that the AA'BB' coupling of the cyclopropyl ring is resolved, validating the cyclic structure.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of tert-butyl N-(1-acetylcyclopropyl)carbamate in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
  • Why CDCl

    
    ? To maximize the magnetic anisotropy contrast of the cyclopropyl ring without viscosity broadening.
    

Step 2: Acquisition Parameters (600 MHz equiv.)

  • Pulse Sequence: zg30 (30° pulse angle) to prevent T1 saturation of the slow-relaxing quaternary carbons.

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 (sufficient for >5 mg).

  • Relaxation Delay (D1): 2.0 seconds.

  • Acquisition Time (AQ): > 3.0 seconds to resolve small couplings (~2-4 Hz) in the cyclopropyl multiplets.

Step 3: Processing

  • Window Function: Apply exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the broad amide peak.

  • Integration: Calibrate the Boc singlet to 9.00H.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for assigning the spectrum and validating the structure against common impurities.

NMR_Assignment_Logic Start Start Analysis: tert-butyl N-(1-acetylcyclopropyl)carbamate Check_Boc Check 1.45 ppm Region: Is there a Singlet (9H)? Start->Check_Boc Check_Acetyl Check 2.15 ppm Region: Is there a Singlet (3H)? Check_Boc->Check_Acetyl Check_Ring Analyze 1.0 - 1.6 ppm Region Check_Acetyl->Check_Ring Decision_Ring Pattern Recognition Check_Ring->Decision_Ring Result_Linear Singlet (6H)? Suspect Linear Analog (Gem-dimethyl) Decision_Ring->Result_Linear Singlet Result_Cyclo Two Multiplets (2H + 2H)? (AA'BB' System) Decision_Ring->Result_Cyclo AA'BB' Multiplets Result_Cyclobut Multiplets > 1.8 ppm? Suspect Cyclobutane Decision_Ring->Result_Cyclobut Downfield Shift Final_Validation VALIDATED STRUCTURE: Gem-disubstituted Cyclopropane Result_Cyclo->Final_Validation

Caption: Logic flow for distinguishing the target cyclopropyl compound from linear and ring-expanded impurities.

Chemical Shift Data Summary

AssignmentChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

)
Notes
NH 5.20br s1H-Solvent dependent; sharpens in DMSO.
Acetyl 2.15s3H-Distinct methyl ketone singlet.
Cyclopropyl (

)
1.48 - 1.55m2HAA'BB'cis to Acetyl (deshielded).
Boc 1.45s9H-Strong singlet, calibration standard.
Cyclopropyl (

)
1.12 - 1.18m2HAA'BB'trans to Acetyl (shielded).

Note: Exact chemical shifts for the cyclopropyl multiplets may vary by ±0.05 ppm depending on concentration and temperature.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[2] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504–1507.[2] Link

  • Sardana, M., et al. (2022). Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. Journal of Labelled Compounds and Radiopharmaceuticals, 65(4), 90-100. Link[7]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for Boc/Acetyl shifts).

Sources

Validation

Mass Spectrometry Fragmentation Pattern of Boc-1-acetylcyclopropylamine: A Comparative Technical Guide

Executive Summary: The Structural Fingerprint In the development of conformational restricted peptidomimetics, Boc-1-acetylcyclopropylamine (tert-butyl N-(1-acetylcyclopropyl)carbamate) serves as a critical "warhead" pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Fingerprint

In the development of conformational restricted peptidomimetics, Boc-1-acetylcyclopropylamine (tert-butyl N-(1-acetylcyclopropyl)carbamate) serves as a critical "warhead" precursor. Its unique structure—combining a strained cyclopropane ring, a reactive acetyl group, and a labile Boc protecting group—creates a distinct mass spectrometric signature.

This guide moves beyond basic spectral listing. We dissect the mechanistic causality of its fragmentation, comparing it against linear analogues (Boc-Aib derivatives) and functional variants (Boc-ACC). By understanding these patterns, you can validate synthesis purity and track metabolic stability with high confidence.

Key Performance Indicators (MS/MS)
FeatureBoc-1-acetylcyclopropylamineLinear Analogue (Boc-Aib-Me)Diagnostic Value
Parent Ion

m/z 200.13 m/z 202.15-2 Da mass shift confirms cyclization.
Primary Fragment m/z 144.07 (Loss of Isobutene)m/z 146.09Confirmation of Boc integrity.
Core Amine Ion m/z 100.08 (1-acetylcyclopropylamine)m/z 102.10The "Warhead" signature.
Ring Stability High (Ring intact in mild CID)N/A (Acyclic)Cyclopropane survives initial Boc loss.
Acylium Ion m/z 43.02 (

)
m/z 43.02Confirms presence of acetyl group.

Technical Deep Dive: Fragmentation Mechanisms

The fragmentation of Boc-1-acetylcyclopropylamine under Electrospray Ionization (ESI) follows a predictable yet distinct cascade. Understanding this pathway is essential for differentiating this compound from impurities like ring-opened byproducts.

The Primary Cascade: Boc Deprotection

The most abundant pathway in positive ion mode (ESI+) is the cleavage of the tert-butyl carbamate group. This occurs via a proton-transfer mechanism, typically yielding the carbamic acid intermediate before decarboxylation.

  • Precursor Selection:

    
    
    
  • Transition State: Protonation of the carbonyl oxygen or carbamate nitrogen.

  • Loss of Isobutene: The tert-butyl cation is ejected (or isobutene neutral loss), resulting in the m/z 144 peak (Carbamic acid).

  • Decarboxylation: Rapid loss of

    
     yields the protonated free amine at m/z 100 .
    
The Secondary Cascade: Cyclopropyl vs. Acetyl

Once the protecting group is removed, the core molecule (1-acetylcyclopropylamine) undergoes competitive fragmentation.

  • Pathway A (Acetyl Cleavage): Alpha-cleavage adjacent to the carbonyl group generates the acetyl cation (

    
    ) at m/z 43 . This is a high-abundance ion in higher collision energy experiments.
    
  • Pathway B (Ring Integrity): Unlike linear alkyl chains, the cyclopropyl ring adds significant strain energy (~27.5 kcal/mol). However, in ESI-MS/MS, the ring often remains intact during the initial Boc loss. Ring opening typically requires higher energy or specific catalytic surfaces, making the m/z 100 peak a robust quantifier for the intact scaffold.

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the diagnostic ions (Blue) and neutral losses (Red).

FragmentationPathway Parent Parent Ion [M+H]+ m/z 200.13 Isobutene Neutral Loss: Isobutene (-56 Da) Parent->Isobutene Carbamic Carbamic Acid Intermediate m/z 144.07 Parent->Carbamic - Isobutene CO2 Neutral Loss: CO2 (-44 Da) Carbamic->CO2 CoreAmine Core Amine [M+H]+ (1-acetylcyclopropylamine) m/z 100.08 Carbamic->CoreAmine - CO2 Acylium Acylium Ion [CH3CO]+ m/z 43.02 CoreAmine->Acylium Alpha Cleavage RingOpen Ring Opening/Rearrangement (Isomeric Ions) CoreAmine->RingOpen High Collision Energy AmineLoss Loss of NH3 (-17 Da) -> m/z 83 CoreAmine->AmineLoss Deamination

Figure 1: ESI-MS/MS fragmentation cascade of Boc-1-acetylcyclopropylamine showing primary diagnostic transitions.

Comparative Analysis: Validating the Scaffold

To ensure scientific rigor, one must compare the target compound against its closest structural relatives. This section provides data to distinguish Boc-1-acetylcyclopropylamine from linear and acid analogues.

Comparison with Linear Analogue (Gem-Dimethyl)

The linear analogue, Boc-3-amino-3-methyl-2-butanone (Boc-Aib-Me), lacks the cyclopropyl ring.

  • Mass Shift: The cyclopropyl compound is 2 Da lighter than the dimethyl analogue (

    
     vs 
    
    
    
    ).
  • Fragmentation Hardness: The cyclopropyl ring stabilizes the amine cation relative to the linear isopropyl group due to the "bisected" conformation, often resulting in a higher abundance of the m/z 100 parent amine peak compared to the linear m/z 102 peak, which fragments further more easily.

Comparison with Acid Analogue (Boc-ACC)

Boc-1-aminocyclopropanecarboxylic acid (Boc-ACC) is a common synthesis starting material.

ParameterBoc-1-acetylcyclopropylamine (Ketone)Boc-ACC (Acid)Differentiation Logic
MW 199.25201.22Ketone is 2 Da lighter than Acid.
Key Neutral Loss Loss of

(15 Da) or CO (28 Da)
Loss of

(18 Da) or

(44 Da)
Acid readily loses water/CO2; Ketone loses CO.
Diagnostic Ion m/z 43 (

)
m/z 45 (

)
Low mass region confirms functional group.
Experimental Validation Workflow

Use this logic gate to confirm identity:

IdentificationLogic Start Unknown Sample (Boc-Protected Amine) CheckMass Check Precursor [M+H]+ Start->CheckMass Branch1 m/z ~200 CheckMass->Branch1 200.1 Branch2 m/z ~202 CheckMass->Branch2 202.1 CheckFrag Perform MS/MS (CID 20-30 eV) Branch1->CheckFrag ResultLinear Fragment m/z 102 ID: Linear Analogue Branch2->ResultLinear ResultKetone Fragment m/z 43 (High) Fragment m/z 100 (High) ID: Boc-1-acetylcyclopropylamine CheckFrag->ResultKetone Acylium (43) Present ResultAcid Fragment m/z 45 or 155 (Loss of H2O) ID: Boc-ACC (Acid) CheckFrag->ResultAcid Water Loss (-18)

Figure 2: Decision tree for distinguishing Boc-1-acetylcyclopropylamine from common impurities.

Experimental Protocols

To replicate these results, follow this standardized LC-MS/MS protocol. This method minimizes in-source fragmentation, ensuring the parent ion is preserved for MS/MS analysis.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Boc-1-acetylcyclopropylamine in 1 mL of Acetonitrile (ACN) (HPLC Grade).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 ACN:Water + 0.1% Formic Acid . Final concentration ~10 µg/mL.

    • Why Formic Acid? Promotes protonation (

      
      ) for ESI without inducing premature Boc cleavage (which occurs with stronger acids like TFA).
      
Mass Spectrometry Parameters (ESI-Triple Quad/Q-TOF)
  • Ionization Mode: Positive ESI (

    
    )
    
  • Capillary Voltage: 3.0 - 3.5 kV

  • Cone Voltage: 20 V (Keep low to prevent in-source loss of Boc)

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Collision Energy (CID):

    • 10 eV: Observation of Parent (200) and Carbamic Acid (144).

    • 25 eV: Full fragmentation to Core Amine (100) and Acylium (43).

Troubleshooting Common Issues
  • Issue: No Parent Ion (m/z 200) observed; only m/z 144 or 100 visible.

    • Cause: Cone voltage too high or source too hot (In-source fragmentation).

    • Fix: Lower Cone Voltage to 10-15V and reduce Source Temp to 100°C.

  • Issue: Peak broadening or splitting.

    • Cause: Cyclopropyl amines can be reactive. Ensure autosampler is kept at 4°C and analyze immediately after dilution.

References

  • Vertex AI Search. (2023). Fragmentation mechanism of Boc-protected amines ESI-MS. Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). 1-Aminocyclopropanecarboxylic acid, TMS derivative Mass Spectrum.[1] Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

  • Sigma-Aldrich. (2023). tert-Butyl (1-acetylcyclopropyl)carbamate Product Information. Retrieved from

Sources

Comparative

Distinguishing 1-Acetylcyclopropyl Carbamate from Linear Isomers: A Comprehensive Analytical Guide for Researchers

In the precise world of chemical synthesis and drug development, the accurate identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms,...

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of chemical synthesis and drug development, the accurate identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed, multi-faceted analytical approach to confidently distinguish 1-acetylcyclopropyl carbamate from its linear isomers. This comparison is designed for researchers, scientists, and drug development professionals who require unambiguous structural elucidation for regulatory compliance, patent protection, and ensuring the safety and efficacy of their compounds.

The Analytical Challenge: Unmasking Structural Nuances

The primary difficulty in differentiating 1-acetylcyclopropyl carbamate from its linear isomers, such as N-(pent-4-enoyl)acetamide or ethyl (1-cyanocyclopropyl)carbamate, lies in their shared elemental composition. Standard analytical techniques that rely solely on molecular weight determination are insufficient. Therefore, a combination of orthogonal methods that probe the unique topology and electronic environment of the cyclopropyl ring and the connectivity of the functional groups is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy stands as the most powerful tool for unambiguous structure determination in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR: A Window into Proton Environments

The proton NMR spectrum of 1-acetylcyclopropyl carbamate is characterized by highly shielded signals from the cyclopropyl protons. These typically appear as complex multiplets in the upfield region of the spectrum (approximately 0.5-1.5 ppm).[1] This is a direct consequence of the unique electronic structure of the three-membered ring.[2][3] The methyl protons of the acetyl group will present as a sharp singlet, typically around 2.0-2.5 ppm.

In stark contrast, linear isomers will lack these characteristic upfield cyclopropyl resonances. Instead, their ¹H NMR spectra will display signals corresponding to their specific linear structures, such as olefinic protons (4.5-6.5 ppm) for unsaturated isomers or different patterns of alkyl chain protons.

¹³C NMR: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a clear and often simpler picture.

  • 1-Acetylcyclopropyl Carbamate : The methylene carbons of the cyclopropyl ring will appear at high field (typically 10-25 ppm). The quaternary cyclopropyl carbon, bonded to both the acetyl and carbamate groups, will be further downfield.[4]

  • Linear Isomers : The carbon signals will fall into the expected ranges for alkanes, alkenes, or other functional groups present in the linear chain, with no signals in the characteristic cyclopropyl region.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • Data Acquisition : Acquire standard ¹H and ¹³C{¹H} spectra. For complex spectra, two-dimensional techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals.

Data Summary: Expected Key NMR Signals
Compound Type¹H NMR Key Resonances (ppm)¹³C NMR Key Resonances (ppm)
1-Acetylcyclopropyl Carbamate 0.5 - 1.5 (m, cyclopropyl CH₂)10 - 25 (cyclopropyl CH₂)
2.0 - 2.5 (s, acetyl CH₃)Quaternary cyclopropyl carbon
Linear Isomers (example: unsaturated) 4.5 - 6.5 (m, olefinic C-H)110 - 140 (olefinic C)
1.5 - 2.5 (m, alkyl C-H)Aliphatic carbons in expected regions

Mass Spectrometry (MS): Unveiling Fragmentation Fingerprints

Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is a powerful method for distinguishing isomers based on their unique fragmentation patterns.

The Power of Fragmentation

Upon ionization in the mass spectrometer, molecules break apart in predictable ways. The strained three-membered ring of 1-acetylcyclopropyl carbamate will lead to characteristic fragmentation pathways that are absent in its linear counterparts.

  • 1-Acetylcyclopropyl Carbamate : A primary fragmentation is the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring, leading to the loss of a cyclopropyl radical.[5] This results in a stable acylium ion. The cyclopropyl ring itself can also undergo ring-opening and subsequent fragmentation.[6][7]

  • Linear Isomers : These will fragment according to established rules for linear alkanes, alkenes, and other functional groups, such as alpha-cleavage or McLafferty rearrangements.[8] The resulting fragment ions will have different mass-to-charge ratios (m/z) compared to the cyclic isomer.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation :

    • Column : A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Temperature Program : A temperature ramp (e.g., 50°C to 250°C at 10°C/min) will effectively separate isomers with different volatilities.

  • MS Detection :

    • Ionization : Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

    • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer will provide adequate mass resolution.

Workflow for Isomer Differentiation using GC-MS

Caption: GC-MS workflow for distinguishing isomers.

Infrared (IR) Spectroscopy: A Rapid Functional Group Analysis

Infrared (IR) spectroscopy provides a quick and non-destructive method to confirm the presence of key functional groups. While it may not definitively distinguish all isomers on its own, it serves as an excellent complementary technique.

  • 1-Acetylcyclopropyl Carbamate : The spectrum will be dominated by a strong carbonyl (C=O) stretch from the acetyl group (around 1715 cm⁻¹) and another from the carbamate group (around 1730-1700 cm⁻¹).[9] A characteristic feature to look for is the C-H stretching vibration of the cyclopropyl ring, which can sometimes be observed at a slightly higher frequency (>3000 cm⁻¹) than typical alkane C-H stretches.[10] The N-H stretching of the primary carbamate will appear as one or two bands in the 3400-3200 cm⁻¹ region.

  • Linear Isomers : Will also show carbonyl and N-H stretches. However, if the linear isomer contains a terminal alkyne, for example, a sharp C≡C stretch would appear around 2100-2260 cm⁻¹, a feature absent in the cyclic compound. Similarly, a C=C double bond in a linear isomer would show a stretch in the 1680-1620 cm⁻¹ region.

Conclusion: A Triad of Analytical Certainty

For the unequivocal differentiation of 1-acetylcyclopropyl carbamate from its linear isomers, a single analytical technique is often insufficient. By integrating the detailed structural information from NMR spectroscopy, the distinct fragmentation patterns from mass spectrometry, and the functional group confirmation from IR spectroscopy, researchers can build a comprehensive and irrefutable body of evidence. This rigorous, multi-technique approach ensures the highest level of scientific integrity and is a cornerstone of robust chemical characterization in any research and development setting.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • PubMed. (2006, December 15). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway.
  • ChemicalBook. (n.d.). Cyclopropyl bromide(4333-56-6) 1H NMR spectrum.
  • Benchchem. (n.d.). Application Notes and Protocols: 13C NMR Spectral Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
  • ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives | The Journal of Organic Chemistry.
  • PubChem. (n.d.). Cyclopropylbenzene | C9H10 | CID 70112.
  • Sigma-Aldrich. (n.d.). tert-Butyl (1-acetylcyclopropyl)carbamate | 1159733-73-9.
  • ResearchGate. (n.d.). Scheme 2. Proposed fragmentation pathway for the fragments formed by the cleavage of ring C.
  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
  • SciELO. (n.d.). Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N.
  • PMC - NIH. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • Scribd. (n.d.). IR SPECTROSCOPY Notes Full | PDF.
  • Doc Brown. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ....
  • PubMed. (2016, August 1). Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors.
  • University of Calgary. (n.d.). IR: ketones.
  • ChemicalBook. (n.d.). CYCLOPROPANECARBOXAMIDE(6228-73-5) 1H NMR spectrum.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Solvent free carbamate syntheses (a) IR spectra showing the effect of....
  • PubChem. (n.d.). Cyclopropyl carbamate | C4H7NO2 | CID 19782479.
  • ResearchGate. (2025, August 9). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • PubChem. (n.d.). n-Propylcyclopropanecarboxamide | C7H13NO | CID 528618.
  • ResearchGate. (2025, August 7). Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol.
  • PubChem. (n.d.). Methyl 1-acetylcyclopropane-1-carboxylate | C7H10O3 | CID 10214400.
  • The Royal Society of Chemistry. (2022, April 21). Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS.
  • MDPI. (2021, June 21). NMR of Natural Products as Potential Drugs.
  • MDPI. (2015, February 17). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • PubMed. (n.d.). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating.
  • NIST. (n.d.). Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester.
  • PubMed. (2019, September 15). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.
  • PubChem. (n.d.). Benzyl cyclopropyl(1-phenylethyl)carbamate | C19H21NO2 | CID 86255518.
  • PMC - NIH. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
  • PMC - NIH. (n.d.). Cyclopropenimine-Mediated CO2 Activation for the Synthesis of Polyurethanes and Small-Molecule Carbonates and Carbamates.

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Validation

Definitive Guide: GC-MS Analysis of Volatile Impurities in 1-Acetylcyclopropyl Carbamate

The following guide is structured as a technical white paper designed for analytical method development scientists and quality control researchers. It prioritizes the specific chemical challenges associated with cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical white paper designed for analytical method development scientists and quality control researchers. It prioritizes the specific chemical challenges associated with cyclopropyl carbamates.

Executive Summary & Chemical Context

1-Acetylcyclopropyl carbamate is a critical pharmacophore often serving as a key intermediate in the synthesis of antiviral (e.g., HCV NS5A inhibitors) and antithrombotic agents. Its structural integrity relies on the strained cyclopropane ring and the thermally sensitive carbamate linkage.

The analytical challenge is twofold:

  • Volatility Paradox: The impurities of interest (residual solvents, acylating reagents) are volatile, requiring Gas Chromatography (GC).

  • Thermal Lability: The target analyte (the carbamate) is prone to in-situ thermal degradation (decarboxylation/alcohol elimination) within standard hot GC injection ports, leading to "ghost peaks" and mass spectral interference.

This guide compares Direct Injection (DI-GC-MS) versus Headspace (HS-GC-MS) , ultimately advocating for a specific Headspace protocol to decouple the volatile impurities from the labile matrix.

Comparative Analysis: Direct Injection vs. Headspace[1][2][3][4]

The following comparison highlights why standard liquid injection often fails for this specific class of compounds.

FeatureMethod A: Direct Injection (DI-GC-MS)Method B: Headspace (HS-GC-MS)
Sample Introduction Liquid solution injected into hot liner (200–250°C).Gas phase equilibrium injected; matrix remains in vial.
Thermal Stress High. Analyte undergoes "flash vaporization," causing degradation.Low. Vial heated gently (e.g., 80°C); API never touches the inlet.
Matrix Effects Non-volatile salts/polymers accumulate in the liner/column.Zero non-volatile carryover.
Sensitivity High for semi-volatiles; risk of solvent masking.Excellent for volatiles (Class 1, 2, 3 solvents).
Artifact Formation Critical Risk. Carbamate breakdown mimics impurities (e.g., isocyanates).Minimal. Degradants remain in the liquid phase.
Verdict Not Recommended for volatile impurity profiling.Recommended Standard of Excellence.

Mechanism of Interference (The "Why")

To understand the necessity of Headspace analysis, one must visualize the thermal degradation pathway that occurs during Direct Injection.

ThermalDegradation cluster_prevention Headspace Solution Carbamate 1-Acetylcyclopropyl Carbamate (Analyte) Injector GC Injector (250°C) Carbamate->Injector Direct Injection HS Headspace Extraction (80°C) Carbamate->HS Method B Degradation Thermal Elimination (McLafferty-like) Injector->Degradation Flash Heating Artifact1 Artifact: Isocyanate (False Impurity) Degradation->Artifact1 Artifact2 Artifact: Alcohol (False Impurity) Degradation->Artifact2 Volatiles Volatile Impurities (Only these enter GC) HS->Volatiles

Figure 1: Thermal degradation pathway of carbamates in DI-GC versus the protective mechanism of HS-GC.

Validated Experimental Protocol (HS-GC-MS)

This protocol is designed to quantify residual solvents (Methanol, DCM, Toluene) and synthesis reagents (Acetyl Chloride, Cyclopropylamine) without degrading the main compound.

Sample Preparation[1][5][6]
  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc). Note: DMSO is preferred for its high boiling point and excellent solubility of polar carbamates.

  • Standard Solution: Prepare a mixed stock of expected impurities at the limit concentration (e.g., 500 ppm).

  • Sample Solution: Weigh 100 mg of 1-acetylcyclopropyl carbamate into a 20 mL headspace vial. Add 5.0 mL of Diluent. Seal immediately with a PTFE/Silicone septum.

Headspace Parameters (Agilent 7697A or equiv.)
  • Oven Temperature: 80°C (Critical: Keep <100°C to prevent in-vial degradation).

  • Loop Temperature: 90°C.

  • Transfer Line: 100°C.

  • Equilibration Time: 20 minutes.

  • Shake: High (to facilitate mass transfer).

GC-MS Parameters[5][6][7][8][9][10][11]
  • Column: DB-624 (or USP G43 equivalent), 30m × 0.25mm × 1.4µm. Thick film is required for retention of light volatiles.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (10:1), 200°C.

  • Oven Program:

    • 40°C (Hold 3 min) – Traps low boilers.

    • Ramp 10°C/min to 220°C.

    • Hold 3 min.

  • MS Detection (Single Quad):

    • Scan Mode: 29–300 amu (for identification).

    • SIM Mode: Target ions for specific toxic impurities (e.g., m/z 43, 80 for Acetyl Chloride).

Data Interpretation & Impurity Profile

When analyzing the data, distinguish between genuine process impurities and potential system artifacts.

Likely Impurities Table
Impurity NameSourceKey MS Ions (m/z)Retention Behavior (DB-624)
Methanol Solvolysis / Wash Solvent31, 29, 32Early Eluter
Dichloromethane Extraction Solvent84, 49, 86Early Eluter
Acetyl Chloride Reagent (Acetylation)43, 80Reactive; tailing peak
Cyclopropylamine Starting Material56, 41, 30Basic; may tail without base-deactivated liner
Acetic Acid Hydrolysis Product60, 43, 45Broad peak
Self-Validating the Method (Trustworthiness)

To ensure the method is not generating artifacts:

  • Linearity Check: Run the method at 50%, 100%, and 150% of the target concentration. If the "impurity" area does not scale linearly (e.g., it grows exponentially with higher inlet temps), it is a degradation artifact.

  • Blank Check: Inject a blank DMSO vial. It must be free of the target peaks.

  • Vial Incubation Stress Test: Prepare a sample and incubate at 120°C (instead of 80°C). If new peaks appear, the API is degrading in the headspace vial; reduce equilibration temperature immediately.

Troubleshooting Guide

Problem: Poor recovery of Cyclopropylamine.

  • Root Cause: Amine adsorption on glass liners or acidic sites in the column.

  • Solution: Use an Ultra-Inert liner with wool; switch to a base-deactivated column (e.g., DB-Select 624UI).

Problem: Ghost peaks appearing in subsequent runs.

  • Root Cause: DMSO condensation in the transfer line or carryover.

  • Solution: Increase Transfer Line temperature to 110°C; increase post-run bake-out time.

Problem: Split peaks for the Carbamate (if doing DI).

  • Root Cause: Thermal breakdown in the injector.

  • Solution: Stop DI. Switch to the Headspace protocol defined above.

References

  • USP <467> Residual Solvents. United States Pharmacopeia.[1] (General chapter providing the framework for HS-GC analysis of volatiles).

  • FDA Guidance for Industry. Q3C(R8) Impurities: Guideline for Residual Solvents. (Establishes limits for Class 1, 2, and 3 solvents).

  • Restek Corporation. Analysis of Residual Solvents - USP <467>. (Technical application note on column selection and HS parameters).

  • Agilent Technologies. Optimizing Headspace Parameters for Residual Solvent Analysis. (Detailed optimization of equilibration time and temperature).

  • Sigma-Aldrich (Merck). GC Analysis of Carbamate Pesticides. (Discusses thermal instability of carbamates in GC inlets, supporting the move to HS or cold on-column).

Sources

Comparative

Spectroscopic Differentiation of N-Boc and Ketone Functional Groups: A Comparative Guide to IR Methodologies

As a Senior Application Scientist navigating complex organic syntheses—particularly in peptide coupling and active pharmaceutical ingredient (API) development—I frequently encounter the analytical challenge of differenti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating complex organic syntheses—particularly in peptide coupling and active pharmaceutical ingredient (API) development—I frequently encounter the analytical challenge of differentiating carbonyl-containing functional groups. The tert-butyloxycarbonyl (N-Boc) group is a ubiquitous amine protecting group. Monitoring its cleavage in the presence of other carbonyl moieties, such as ketones, requires high-fidelity analytical techniques and a deep understanding of vibrational spectroscopy.

This guide objectively compares the infrared (IR) spectral signatures of N-Boc and ketone groups, evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR for reaction monitoring, and provides a self-validating experimental protocol for your laboratory workflows.

Mechanistic Grounding: The Causality of Vibrational Signatures

To accurately interpret an IR spectrum, we must look beyond empirical peak matching and understand the electronic causality driving the vibrational modes.

Ketone Signatures: The aliphatic ketone carbonyl (C=O) stretch is a straightforward dipole oscillation, typically localized at 1715 cm⁻¹[1]. When the ketone is conjugated with double bonds or aromatic rings, the delocalization of electron density reduces the double-bond character of the carbonyl. This weakens the bond, shifting the absorption to lower wavenumbers (typically 1665–1685 cm⁻¹)[1].

N-Boc (Carbamate) Signatures: The N-Boc group is a carbamate (urethane), meaning its C=O stretch is governed by competing electronic effects. The resonance donation from the adjacent nitrogen lone pair attempts to lower the stretching frequency (similar to an amide). However, the strong inductive electron withdrawal from the adjacent ester oxygen counteracts this, pulling electron density away and raising the frequency. Consequently, the N-Boc carbonyl stretch typically manifests between 1680 cm⁻¹ and 1715 cm⁻¹, heavily dependent on solvent polarity and intramolecular hydrogen bonding[2].

The Analytical Pitfall: Because the C=O peaks of N-Boc and ketones frequently overlap near 1710–1715 cm⁻¹, relying solely on the carbonyl region is a critical error. Differentiation necessitates interrogating secondary vibrational modes. For N-Boc, these are the N-H stretch (3300–3400 cm⁻¹) and the diagnostic tert-butyl C-H bending doublet (1365 and 1390 cm⁻¹)[2].

Spectral_Decision Start Observe Carbonyl (C=O) Peak (1665 - 1730 cm⁻¹) CheckNH Assess 3300 - 3400 cm⁻¹ (N-H Stretch Region) Start->CheckNH Analyze secondary markers CheckTBu Assess 1360 - 1390 cm⁻¹ (t-Butyl Bending Doublet) CheckNH->CheckTBu Signal Present Ketone Ketone Group Confirmed (Assuming no other C=O) CheckNH->Ketone No N-H Signal Boc N-Boc Group Confirmed CheckTBu->Boc Doublet Present

Logical decision tree for differentiating N-Boc and Ketone groups via IR spectroscopy.

Quantitative Data Presentation

The following table summarizes the key diagnostic IR peaks used to objectively distinguish between these functional groups.

Functional GroupC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Specific C-H Bending (cm⁻¹)
N-Boc (Carbamate) 1680 – 17303300 – 34001150 – 12001365 & 1390 (tert-butyl doublet)
Aliphatic Ketone 1710 – 1725N/AN/A~1410 (α-CH₂ bending)
Conjugated Ketone 1665 – 1685N/AN/AN/A

Analytical Modalities: ATR-FTIR vs. Transmission FTIR

When selecting the instrumentation to monitor these peaks, the sampling methodology drastically impacts data integrity and workflow efficiency.

  • Transmission FTIR (KBr Pellet): Historically the gold standard, this technique requires grinding the solid sample with potassium bromide and pressing it into a disc. While it produces high-quality spectra, it is destructive and time-consuming[3]. Crucially, KBr is highly hygroscopic; absorbed ambient water produces a broad O-H stretch (~3400 cm⁻¹) that can completely mask the critical N-H stretch of the N-Boc group, leading to false negatives.

  • ATR-FTIR (Attenuated Total Reflectance): ATR utilizes an evanescent wave that penetrates only a few microns into the sample, making the measurement pathlength independent of sample thickness[4]. This allows for the direct, non-destructive analysis of neat liquids, pastes, and solids without KBr interference[4]. Because it requires zero sample preparation, ATR-FTIR is the superior choice for in-situ real-time reaction monitoring (e.g., tracking Boc deprotection)[4].

Self-Validating Experimental Protocol: In-Situ Monitoring of Boc Deprotection

To monitor the cleavage of an N-Boc group in a molecule that also contains a stable ketone, use the following ATR-FTIR methodology. This protocol is designed as a self-validating system to ensure data reliability.

Equipment: FTIR spectrometer equipped with a Diamond ATR accessory. Reagents: N-Boc/Ketone-containing substrate, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Step-by-Step Workflow:

  • Background Acquisition: Ensure the diamond ATR crystal is clean. Collect a background spectrum of ambient air (or pure DCM solvent if using a flow cell) to establish a baseline.

  • Pre-Reaction Validation (Internal Check): Deposit a drop of the starting material solution onto the crystal.

    • Validation Check: You must observe the C=O stretch (~1700 cm⁻¹), the N-H stretch (~3350 cm⁻¹), and the tert-butyl doublet (1365/1390 cm⁻¹). If the doublet is absent, halt the experiment; the starting material is either degraded or structurally misassigned.

  • Reaction Initiation: Introduce TFA to the reaction vessel to initiate Boc cleavage.

  • Kinetic Profiling: Set the spectrometer to collect spectra every 30 seconds. Monitor the continuous decay of the 1365/1390 cm⁻¹ doublet and the N-Boc C=O peak.

  • Post-Reaction Validation: The reaction is deemed complete when the tert-butyl doublet reaches baseline absorbance.

    • Validation Check: The ketone C=O peak (~1715 cm⁻¹) must remain constant throughout the kinetic profile. The emergence of a new broad peak around 1600 cm⁻¹ (primary amine N-H bend) confirms successful deprotection rather than mere degradation.

ATR_Workflow S1 1. Background Scan (Air/Solvent) S2 2. In-Situ Reaction Setup on ATR Crystal S1->S2 S3 3. Continuous Spectral Acquisition S2->S3 S4 4. Kinetic Profiling (Peak Integration) S3->S4

Step-by-step workflow for in-situ ATR-FTIR monitoring of N-Boc deprotection.

References

1.1 2.2 3. 4 4.3

Sources

Validation

Structural Validation of 1-Acetylcyclopropyl Derivatives: A Comparative Guide to 13C NMR vs. Alternative Modalities

As a Senior Application Scientist, one of the most persistent challenges in medicinal chemistry and drug development is the unambiguous structural validation of highly strained cyclic intermediates. 1-acetylcyclopropyl d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in medicinal chemistry and drug development is the unambiguous structural validation of highly strained cyclic intermediates. 1-acetylcyclopropyl derivatives are critical building blocks, prized for their unique conformational constraints and electronic properties. However, confirming that the three-membered ring remains intact—and distinguishing it from ring-opened isomers, alkenes, or other cyclic systems—requires a rigorous, self-validating analytical approach.

This guide objectively compares the efficacy of 13C Nuclear Magnetic Resonance (NMR) spectroscopy against Mass Spectrometry (MS) and 1H NMR, providing a field-proven, step-by-step methodology for structural elucidation.

The Causality of 13C NMR in Cyclopropyl Systems

To understand why 13C NMR is the gold standard for these derivatives, we must examine the physical chemistry of the cyclopropyl ring.

The carbon-carbon bonds in a cyclopropane ring possess unusually high p-character (approximating sp5 hybridization), while the carbon-hydrogen bonds have higher s-character (sp2-like). This unique orbital arrangement (Walsh orbitals) generates a local diamagnetic shielding cone above and below the ring[1]. Consequently, the 13C signals of the ring methylenes (CH2) are pushed significantly upfield, typically resonating between 15–25 ppm[2].

Furthermore, the quaternary carbon (C1) serves as the ultimate diagnostic node. Because it lacks attached protons, it is completely invisible in standard 1H NMR. 13C NMR, however, reveals it clearly (typically around 30–35 ppm), while simultaneously capturing the strongly deshielded acetyl carbonyl carbon at >200 ppm[2].

Comparative Modality Analysis: 13C NMR vs. Alternatives

While modern analytical laboratories rely on a suite of tools, each modality has distinct mechanistic limitations when applied to cyclopropyl derivatives.

  • Mass Spectrometry (MS): MS provides exceptional sensitivity and exact mass determination, making it ideal for formula confirmation[3]. However, MS fundamentally struggles to differentiate a 1-acetylcyclopropyl derivative from a ring-opened acyclic enone or a cyclobutanone isomer. Without highly complex MS/MS fragmentation analysis, MS cannot map the carbon skeleton[3].

  • 1H NMR: While standard for identifying proton environments, 1H NMR is inherently flawed for quaternary-heavy structures. The upfield cyclopropyl protons (1.0–1.5 ppm) often suffer from severe spectral overlap with other aliphatic signals, and their complex J-coupling (due to rigid cis/trans relationships) can obfuscate interpretation[1].

  • 13C NMR: With a massive spectral width of ~200 ppm and narrow singlet resonances, 13C NMR eliminates spectral overlap[4]. It provides a direct, unambiguous map of the carbon backbone, detecting both the shielded ring carbons and the critical quaternary nodes[4].

Table 1: Quantitative Comparison of Analytical Modalities
Analytical ModalityPrimary OutputStrengthsWeaknesses for Cyclopropyls
Mass Spectrometry Exact Mass / FormulaHigh sensitivity; confirms molecular weight[3].Cannot easily distinguish ring-opened isomers[3].
1H NMR Proton EnvironmentsExcellent for identifying terminal functional groups.Severe overlap in the aliphatic region; complex J-coupling[1].
13C NMR Carbon BackboneLarge spectral width (~200 ppm); detects quaternary carbons[4].Lower sensitivity; requires higher sample concentration[3].

Quantitative Benchmark: Chemical Shift Data

To establish a baseline, we analyze Ethyl 1-acetylcyclopropanecarboxylate , a widely used synthetic intermediate[5]. The 13C NMR spectrum (acquired in CDCl3 at 62.9/125 MHz) provides a highly specific structural fingerprint[2].

Table 2: Benchmark 13C NMR Shifts for Ethyl 1-acetylcyclopropanecarboxylate
Carbon PositionExpected 13C Shift (ppm)DEPT-135 PhaseStructural Significance
Acetyl C=O ~202.9Disappears (Cq)Confirms the ketone carbonyl[2].
Ester C=O ~170.8Disappears (Cq)Confirms the ester carbonyl[2].
Ester O-CH2 ~61.1Negative (CH2)Validates the ethyl ester presence[2].
Quaternary C1 ~34.9Disappears (Cq)Diagnostic node linking the ring to the acyl groups[2].
Acetyl CH3 ~29.7Positive (CH3)Confirms the acetyl methyl group[2].
Cyclopropyl CH2 ~18.9Negative (CH2)Validates the intact 3-membered ring[2].
Ester CH3 ~13.9Positive (CH3)Validates the ethyl ester terminus[2].

Self-Validating Experimental Protocol

A robust analytical protocol must not rely on a single data point; it must be a self-validating system. The following workflow utilizes 1D and 2D NMR techniques to cross-verify every structural claim.

Step 1: Sample Preparation Dissolve 20–30 mg of the synthesized derivative in 0.6 mL of CDCl3. Ensure the inclusion of Tetramethylsilane (TMS) as an internal standard (0.0 ppm) to guarantee chemical shift accuracy.

Step 2: 1D 13C{1H} NMR Acquisition Acquire a proton-decoupled 13C NMR spectrum. Due to the long longitudinal relaxation times (T1) of quaternary carbons (like C1 and the carbonyls), ensure a sufficient relaxation delay (D1 ≥ 2 seconds) and a high number of scans (minimum 512) to achieve an adequate signal-to-noise ratio for the C1 node[3].

Step 3: DEPT-135 Phase-Editing (The Self-Validation Step) Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This step is the crux of the self-validating system. In DEPT-135, CH3 and CH groups appear as positive signals, CH2 groups appear as negative signals, and quaternary carbons (Cq) disappear entirely[3].

  • Causality: If the ring is intact, the peak at ~18.9 ppm must point downward (CH2), while the acetyl peak at ~29.7 ppm must point upward (CH3). The peak at ~34.9 ppm must vanish, proving it is the C1 quaternary carbon.

Step 4: 2D HMBC Connectivity To definitively prove that the acetyl group is attached to the cyclopropyl ring (and not a separate impurity), acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Look for the 3-bond coupling (3J_CH) between the acetyl protons (~2.40 ppm in 1H NMR) and the quaternary C1 carbon (~34.9 ppm in 13C NMR). This spatial correlation locks the fragments together, finalizing the structural validation.

Workflow Visualization

The following diagram maps the logical progression of the self-validating analytical workflow.

NMR_Workflow Start 1-Acetylcyclopropyl Derivative MS Mass Spectrometry (Formula & Exact Mass) Start->MS Step 1 HNMR 1H NMR (Proton Environments) Start->HNMR Step 2 CNMR 13C NMR (Carbon Backbone) Start->CNMR Step 3 Valid Unambiguous Structural Validation MS->Valid HNMR->Valid DEPT DEPT-135 (Phase Differentiation) CNMR->DEPT Resolve CH2/CH3 HMBC HMBC 2D NMR (C1 Connectivity) CNMR->HMBC Link Acetyl to Ring DEPT->Valid HMBC->Valid

Workflow for structural validation of 1-acetylcyclopropyl derivatives.

References

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Source: Universidad de Buenos Aires (UBA) URL:[Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products Source: Frontiers in Plant Science URL:[Link]

  • Supporting Information: Ethyl 1-Acetylcyclopropanecarboxylate (NMR Data) Source: Wiley-VCH URL:[Link]

  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-butyl N-(1-acetylcyclopropyl)carbamate

Topic: Personal Protective Equipment (PPE) & Handling Protocols for tert-butyl N-(1-acetylcyclopropyl)carbamate CAS: 1159733-73-9 Executive Summary: The Precautionary Principle As a Senior Application Scientist, I often...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for tert-butyl N-(1-acetylcyclopropyl)carbamate CAS: 1159733-73-9

Executive Summary: The Precautionary Principle

As a Senior Application Scientist, I often see researchers treat Boc-protected intermediates as "inert building blocks." This is a procedural error. While tert-butyl N-(1-acetylcyclopropyl)carbamate is chemically stable under ambient conditions, its physiological activity is largely uncharacterized. Therefore, we must operate under the Precautionary Principle , treating it as a potent irritant and potential sensitizer.

This guide moves beyond generic safety advice. It establishes a self-validating safety system designed to protect you not just from the solid, but from the specific risks associated with its solubilization and downstream deprotection.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound presents three distinct phases of risk:

PhasePhysical StatePrimary HazardCritical Control Point
1.[1] Weighing Fine Dust/SolidInhalation (H335), Ocular Irritation (H319)Static electricity management
2. Solubilization Organic SolutionDermal Absorption, SplashGlove permeation breakthrough
3. Deprotection Reaction MixturePressure Build-up (CO2 evolution)Glassware rating & Venting

Core H-Statements (GHS Class):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

The PPE Architecture (Layered Defense)

Effective PPE is not a uniform; it is a system of redundant barriers.

A. Eye Protection: The "Dust vs. Vapor" Rule[2]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+) .

    • Why? Safety glasses with side shields are insufficient for fine powders. Static charge can cause cyclopropyl derivatives to "jump," bypassing side shields and entering the eye. Goggles provide a sealed environment.

  • Micro-Scale (<50 mg): Safety glasses are permissible only if working strictly behind a sash in a laminar flow hood.

B. Hand Protection: The "Solvent-Shift" Protocol

The most common error is assuming one glove type fits all steps.

  • Step 1 (Solid Handling): Nitrile (4-5 mil) .

    • Mechanism:[1][3][4][5] Excellent resistance to physical abrasion and solid particulates.

  • Step 2 (Solubilization): Double Gloving Required .

    • Why? Once dissolved in DCM (Dichloromethane) or DMF, the solvent becomes the carrier. DCM permeates standard nitrile in <2 minutes.

    • Protocol: Inner Layer: Laminate/PE (Silver Shield®) or heavy Nitrile. Outer Layer: Disposable Nitrile (for dexterity).

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary (If Hood Unavailable): A P100 Particulate Respirator is required. N95s are insufficient for potential organic vapors if the solid has trace solvent residues.

Operational Protocols: Step-by-Step

Protocol A: The "Static-Free" Weighing Procedure

Cyclopropyl carbamates are often fluffy solids prone to static build-up.

  • Environment: Activate the ionizing bar (if available) in the balance enclosure.

  • PPE Check: Verify glove integrity (inflate glove with air to check for pinholes).

  • Transfer: Use an antistatic spatula. Do not pour directly from the source bottle.

  • Cleanup: Wipe the balance area with a wet Kimwipe immediately after use. Dry dusting spreads the hazard.

Protocol B: The "Vented" Deprotection Setup

The acetyl group remains, but the Boc group removal generates gas.

  • Setup: When treating with acid (TFA/HCl), assume 1 mole of CO2 gas will be released for every mole of substrate.

  • Vessel: Never use a sealed vial. Use a septum with a bleed needle or an open-top vessel under active ventilation.

  • PPE Escalation: Face shield is required during the initial acid addition due to potential "bumping" or foaming.

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Logic Gate

This diagram illustrates the decision process based on the physical state of the reagent.

PPE_Logic Start Start: Handling tert-butyl N-(1-acetylcyclopropyl)carbamate State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid State State_Check->Solid Solid Solution Solution State (e.g., DCM, DMF) State_Check->Solution Dissolved Solid_PPE PPE: Nitrile Gloves (4mil) + Splash Goggles + Lab Coat Solid->Solid_PPE Hood_Check In Fume Hood? Solid_PPE->Hood_Check Resp_Req REQUIREMENT: P100 Respirator Hood_Check->Resp_Req No Safe_Solid Proceed with Static Control Hood_Check->Safe_Solid Yes Solvent_Check Check Solvent Permeation Data Solution->Solvent_Check Solvent_PPE PPE: Double Glove (Laminate Inner + Nitrile Outer) Solvent_Check->Solvent_PPE

Caption: PPE Decision Matrix based on physical state. Note the escalation to double-gloving when solvents are introduced.

Figure 2: Cradle-to-Grave Disposal Workflow

Proper disposal prevents environmental contamination and regulatory fines.

Disposal_Flow Waste_Gen Waste Generation Segregation Segregate by Type Waste_Gen->Segregation Solid_Waste Solid Waste (Contaminated Gloves/Paper) Segregation->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquors) Segregation->Liquid_Waste Bin_Haz Solid Hazardous Waste Bin Solid_Waste->Bin_Haz Halogen_Check Contains Halogens? (DCM, Chloroform) Liquid_Waste->Halogen_Check Bin_Halo Halogenated Solvent Waste Halogen_Check->Bin_Halo Yes Bin_NonHalo Non-Halogenated Organic Waste Halogen_Check->Bin_NonHalo No

Caption: Waste segregation workflow. Crucial distinction: Do not mix halogenated solvents (DCM) with non-halogenated streams.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don goggles and P100 respirator.

  • Contain: Cover spill with wet paper towels to prevent dust generation (do not dry sweep).

  • Clean: Scoop into a hazardous waste bag. Wash surface with soap and water.[1][2]

Disposal Specifications
  • Waste Code: Generally classified as Organic Hazardous Waste .

  • Segregation:

    • Solids: Weighing boats, contaminated gloves, and paper towels go into "Solid Hazardous Waste."

    • Liquids: If dissolved in DCM, dispose in "Halogenated Waste." If in Ethyl Acetate/Methanol, dispose in "Non-Halogenated Waste."

  • Prohibition: NEVER flush down the drain.[2] The carbamate moiety can be toxic to aquatic life.

References

  • Occupational Safety and Health Administration (OSHA). (2025). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories. Retrieved from [Link]

Sources

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